Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Identity
2-(2-Aminoethanesulfinyl)-2-methylpropane (commonly referred to as tert-butyl 2-aminoethyl sulfoxide) is a highly specialized aliphatic aminosulfoxide. With the chemical formula C₆H₁₅NOS , this molecule serves as the critical chiral backbone for a new generation of bidentate ligands used in transition-metal catalysis.
When the primary amine is protected with an acyl group, it forms an APASulfoxide (N-acyl-protected aminoethyl sulfoxide) ligand. These ligands have revolutionized Palladium(II)-catalyzed enantioselective C(sp3)–H functionalization by enabling previously inaccessible, nearly barrierless C–H bond cleavages in strained cycloalkanes[1].
Structural Causality in Ligand Design
The architectural design of the APASulfoxide core is not arbitrary; every functional group serves a precise mechanistic purpose:
The tert-Butyl Group: Provides immense steric shielding. During palladacycle formation, this bulky group dictates the spatial arrangement of the substrate, forcing a single diastereomeric conformation that translates to high enantiomeric excess (ee) in the final product[1].
The Sulfinyl (S=O) Motif: Acts as a stereogenic center directly adjacent to the metal coordination site. Unlike simple thioethers that can undergo rapid inversion at the sulfur atom, the sulfoxide maintains a rigid chiral environment. It coordinates to the soft Pd(II) center via the sulfur atom, forming a robust N,S-chelate[1].
The Ethylamine Backbone: Provides the optimal bite angle for bidentate coordination, forming a stable five-membered metallacycle with the Palladium center.
Mechanistic Role in Enantioselective C(sp3)–H Activation
The functionalization of unactivated C(sp3)–H bonds is notoriously difficult due to their high bond dissociation energies and lack of adjacent
-systems. However, the APASulfoxide ligand overcomes this thermodynamic hurdle through a unique cooperative activation mode.
According to density functional theory (DFT) and mechanistic studies by Wencel-Delord and Colobert (2019), the APASulfoxide ligand promotes a "virtually barrierless" C–H cleavage[1]. This is achieved through two primary noncovalent interactions:
Agostic Stabilization: The chiral Pd(II)-ligand complex aligns the substrate to maximize stabilizing agostic M–H–C interactions prior to the concerted metalation-deprotonation (CMD) step[1].
-Stacking Interactions: The ligand architecture allows for -stacking between the ligand's protective groups and the substrate, pre-organizing the transition state and drastically lowering the activation energy[1].
To understand the efficacy of the APASulfoxide core, it is essential to compare it against other state-of-the-art chiral ligands used in Pd(II) catalysis, such as Mono-N-protected amino acids (MPAA) and Acetyl-protected aminomethyl oxazolines (APAO)[2][3].
Ligand Class
Coordination Mode
Primary Source of Chirality
Target Substrates
Key Mechanistic Advantage
APASulfoxide
N,S-Bidentate
Stereogenic Sulfur (Sulfoxide)
Cyclopropanes, Cyclobutanes
Enables nearly barrierless C–H cleavage via ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-stacking and agostic stabilization[1].
MPAA
N,O-Bidentate
Carbon Stereocenter (-carbon)
Free carboxylic acids, Amines
Highly modular; active participation of the N-acyl group in C–H cleavage[2].
APAO
N,N-Bidentate
Carbon Stereocenter (Oxazoline)
Alkyl amines (desymmetrization)
Excellent for -C(sp3)–H cross-coupling and kinetic resolution.
Experimental Methodologies
The following protocols outline a self-validating system for synthesizing the APASulfoxide ligand and deploying it in an enantioselective catalytic workflow.
Protocol A: Synthesis of the APASulfoxide Ligand
Causality Check: The synthesis must proceed through a thioether intermediate before asymmetric oxidation. Oxidizing the sulfur after the backbone is constructed ensures that the chiral environment is tuned specifically to the steric demands of the protected amine.
Thioether Formation: React tert-butyl thiol (1.0 equiv) with 2-bromoethylamine hydrobromide (1.1 equiv) in the presence of a strong base (e.g., NaOH) in an aqueous/organic biphasic system. Stir at room temperature for 12 hours. Extract the resulting tert-butyl 2-aminoethyl sulfide.
Amine Protection: Dissolve the crude sulfide in dichloromethane (DCM). Add triethylamine (2.0 equiv) and the desired acyl chloride (e.g., acetyl chloride, 1.2 equiv) at 0 °C. This N-acylation prevents the primary amine from irreversibly poisoning the Pd catalyst in downstream applications.
Asymmetric Sulfoxidation: Subject the protected thioether to asymmetric oxidation (e.g., using a modified Kagan's reagent: Ti(OiPr)₄ / chiral diethyl tartrate / t-BuOOH) at -20 °C.
Validation: Purify via silica gel chromatography. Validate the enantiomeric purity of the resulting APASulfoxide using chiral High-Performance Liquid Chromatography (HPLC). The presence of the S=O stretch must be confirmed via IR spectroscopy (~1050 cm⁻¹).
Causality Check: Hexafluoroisopropanol (HFIP) is strictly required as the solvent. Its high polarity and strong hydrogen-bond donating ability stabilize the highly polar transition states during the C–H cleavage, while silver carbonate acts as an iodide scavenger to maintain the active cationic Pd(II) species[4].
Catalyst Pre-activation: In an oven-dried Schlenk tube, combine Pd(OAc)₂ (10 mol%) and the enantiopure APASulfoxide ligand (12 mol%). Add 0.5 mL of HFIP and stir for 10 minutes to allow the N,S-bidentate complex to form.
Reaction Assembly: Add the cyclopropane carboxamide substrate (0.2 mmol), aryl iodide (0.4 mmol), and Ag₂CO₃ (1.5 equiv).
C–H Activation: Seal the tube and heat the mixture to 60 °C for 24 hours. The APASulfoxide ligand will guide the Pd center to selectively cleave the C(sp3)–H bond via the barrierless transition state[1].
Isolation & Validation: Cool the mixture, filter through a pad of Celite to remove silver salts, and concentrate under reduced pressure. Isolate the arylated product via flash chromatography. Validate the diastereoselectivity via ¹H NMR and the enantiomeric excess via chiral HPLC.
Fig 2. Workflow for APASulfoxide synthesis and application in enantioselective C(sp3)-H arylation.
Conclusion
The 2-(2-Aminoethanesulfinyl)-2-methylpropane scaffold represents a paradigm shift in ligand design for asymmetric catalysis. By leveraging the rigid stereocenter of a sulfoxide and the extreme steric bulk of a tert-butyl group, APASulfoxide ligands bypass traditional thermodynamic constraints, enabling the precise, nearly barrierless functionalization of inert C(sp3)–H bonds. This technology provides drug development professionals with a powerful tool to rapidly synthesize complex, enantioenriched strained cycloalkanes that are highly sought after in modern pharmacophores.
References
Palladium-catalyzed enantioselective C-H functionalization via C-H pallad
Asymmetric, Nearly Barrierless C(sp3)
Enantioselective γ-C(sp3)–H Activation of Alkyl Amines via Pd(II)/Pd(0) Catalysis.
Unveiling the Mechanistic Role of Chiral Palladacycles in Pd(II)-Catalyzed Enantioselective C(sp3). chemrxiv.org.
Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. nih.gov.
tert-butyl 2-aminoethyl sulfoxide CAS number and synonyms
This technical guide provides an in-depth analysis of tert-butyl 2-aminoethyl sulfoxide , a specialized organosulfur intermediate. Note that while the sulfide precursor is a standard catalog item, the sulfoxide form is t...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of tert-butyl 2-aminoethyl sulfoxide , a specialized organosulfur intermediate. Note that while the sulfide precursor is a standard catalog item, the sulfoxide form is typically generated in situ or synthesized as a custom research metabolite/ligand.
Chemical Identity & Nomenclature
tert-butyl 2-aminoethyl sulfoxide represents a specific class of amino-sulfoxides used primarily as bidentate ligands in coordination chemistry and as oxidative metabolite standards in pharmaceutical research. Unlike the widely available Ellman’s Sulfinamide, this compound contains a methylene linker between the sulfur and nitrogen atoms, altering its chelation bite angle and electronic properties.
The sulfur atom is a stereogenic center.[1][2][3] Typically synthesized as a racemate unless chiral oxidation methods are employed.
SMILES
CC(C)(C)S(=O)CCN
Structural Distinction
It is critical to distinguish this compound from Ellman's Sulfinamide (tert-butanesulfinamide, CAS 146374-27-8).
Ellman's Auxiliary: S–N bond (Sulfinamide).[3][4] Used for imine formation.
Subject Compound: S–C–C–N backbone (Amino Sulfoxide). Used for chelation or as a metabolic standard.
Synthesis & Manufacturing Protocol
Since the sulfoxide is not a standard commodity chemical, it is synthesized via the controlled oxidation of the commercially available sulfide. The primary challenge is preventing over-oxidation to the sulfone (
).
Reaction Pathway Analysis
The oxidation proceeds in two stages. The first stage (sulfide to sulfoxide) is faster than the second (sulfoxide to sulfone) with electrophilic oxidants, allowing for kinetic control.
Figure 1: Stepwise oxidation pathway. Kinetic control (k1 > k2) is essential to isolate the sulfoxide.
Recommended Protocol: Periodate Oxidation
This method is preferred over mCPBA or
for this specific substrate because sodium periodate () offers superior selectivity for the sulfoxide stage, minimizing sulfone byproducts.
Dissolution: Dissolve 10 mmol of the sulfide precursor in 20 mL of methanol/water (1:1) at 0°C.
Addition: Add 1.05 equivalents of
dropwise as an aqueous solution over 30 minutes. The slight excess ensures complete conversion of the sulfide.
Stirring: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour. Monitor via TLC (stain with ninhydrin for amine, iodine for sulfur).
Quenching: Filter off the precipitated sodium iodate (
).
Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x).
Note: The amino group makes the compound polar. If extraction efficiency is low, adjust aqueous pH to ~10 (using NaOH) to ensure the amine is neutral (
) rather than protonated ().
Purification: Dry organic layer over
and concentrate. If necessary, purify via flash chromatography (DCM/MeOH gradient).
Applications in Drug Development
A. Ligand Chemistry (Hemilabile Coordination)
The tert-butyl 2-aminoethyl sulfoxide moiety serves as a bidentate ligand. The Sulfur atom (in the sulfoxide) is a "harder" donor than the sulfide but still capable of linkage isomerism (bonding through O or S depending on the metal). The bulky tert-butyl group provides steric protection, influencing the coordination geometry.
Figure 2: Coordination modes. The sulfoxide oxygen is typically the preferred donor for hard metals, while the nitrogen provides a stable anchor.
B. Metabolic Reference Standard
In drug metabolism and pharmacokinetics (DMPK), thioether-containing drugs are frequently metabolized to sulfoxides.
Relevance: If a drug candidate contains a tert-butyl-thio-ethyl side chain, this specific sulfoxide is the primary Phase I metabolite .
Protocol: Synthesizing this standard allows researchers to quantify the metabolite in plasma using LC-MS/MS. The sulfoxide is often chiral; biological systems may preferentially form the (R)- or (S)-sulfoxide (stereoselective metabolism).
Analytical Characterization
To validate the synthesis of tert-butyl 2-aminoethyl sulfoxide, the following analytical signatures must be confirmed.
Technique
Expected Signature
Diagnostic Value
¹H NMR (CDCl₃)
t-Bu: Singlet ~1.2 ppm (9H). CH₂-S: Multiplet ~2.8-3.0 ppm (diastereotopic protons due to chiral S). CH₂-N: Triplet/Multiplet ~3.1 ppm.
The diastereotopic splitting of the methylene protons adjacent to the sulfur confirms the formation of the chiral sulfoxide center.
IR Spectroscopy
S=O stretch: Strong band at 1030–1070 cm⁻¹. N-H stretch: 3300–3400 cm⁻¹.
Disappearance of sulfide characteristics and appearance of the strong S=O band.
Mass Spectrometry
[M+H]⁺: m/z ~150.1
Confirmation of oxygen addition (+16 amu relative to sulfide precursor).
Stability & Handling
Hygroscopicity: Amino sulfoxides are often hygroscopic. Store in a desiccator.
Oxidation Stability: While stable at room temperature, prolonged exposure to air or strong oxidants can lead to the sulfone. Store under nitrogen at -20°C for long-term retention.
Racemization: Sulfoxides have a high barrier to inversion (~35-42 kcal/mol). The enantiomers are thermally stable and will not racemize under standard storage conditions.
References
Precursor Identity: Sigma-Aldrich. 2-(tert-Butylthio)ethanamine Product Sheet. Link
Oxidation Methodology: Drabowicz, J., et al. "Oxidation of Sulfides to Sulfoxides."[5] Comprehensive Organic Synthesis. Link
Metabolic Context: Ripp, S.L., et al. "Flavin-containing monooxygenase-mediated metabolism of sulfur-containing compounds." Drug Metabolism Reviews. Link
General Sulfoxide Ligand Chemistry: Kagan, H.B. "Asymmetric oxidation of sulfides." Asymmetric Synthesis. Link
An In-depth Technical Guide to the Research Applications of 2-Methyl-2-propanesulfinamide (tert-Butanesulfinamide)
A Note on Nomenclature: The compound "2-(2-Aminoethanesulfinyl)-2-methylpropane" as named in the query is not a standard, well-documented chemical entity in major databases. However, the structural components of the name...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on Nomenclature: The compound "2-(2-Aminoethanesulfinyl)-2-methylpropane" as named in the query is not a standard, well-documented chemical entity in major databases. However, the structural components of the name strongly suggest a close relationship to the highly significant and extensively researched class of compounds known as 2-methyl-2-propanesulfinamides , more commonly referred to as tert-butanesulfinamides (tBS) . Developed and popularized by Professor Jonathan A. Ellman, these reagents, particularly the enantiopure forms (R)- and (S)-tert-butanesulfinamide, have become indispensable tools in modern asymmetric synthesis.[1][2][3] This guide will focus on these widely used compounds, often referred to as Ellman's auxiliary , assuming them to be the subject of interest.
Introduction: The Challenge of Asymmetric Amine Synthesis
Chiral amines are fundamental structural motifs present in over 80% of all pharmaceutical agents and drug candidates.[4] The specific three-dimensional arrangement (stereochemistry) of these molecules is critical to their biological function, with different enantiomers often exhibiting vastly different efficacy and toxicity profiles. Consequently, the ability to synthesize enantiomerically pure amines is a cornerstone of modern drug development and chemical biology.
Prior to the introduction of tert-butanesulfinamide, the asymmetric synthesis of amines was often challenging, lacking general, reliable, and high-yielding methods. Tert-butanesulfinamide emerged as a transformative solution, acting as a "chiral ammonia equivalent" that allows for the predictable and highly stereocontrolled synthesis of a vast array of chiral amines from simple, achiral starting materials like aldehydes and ketones.[2][4]
The Core Principle: A Versatile Chiral Auxiliary
(R)- and (S)-tert-butanesulfinamide are chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. After establishing the desired stereocenter, the auxiliary is cleaved and can often be recovered.
The power of tert-butanesulfinamide lies in a robust, three-step sequence that is broadly applicable:[5][6][7]
Condensation: The chiral sulfinamide is condensed with an achiral aldehyde or ketone to form a stable, enantiopure N-tert-butanesulfinyl imine (sulfinimine).
Diastereoselective Addition: A nucleophile adds to the carbon-nitrogen double bond of the sulfinimine. The bulky and stereochemically defined tert-butanesulfinyl group on the nitrogen atom effectively shields one face of the imine, forcing the nucleophile to attack from the opposite, less hindered face. This results in the formation of a new stereocenter with high diastereoselectivity.
Deprotection: The tert-butanesulfinyl group is readily cleaved under mild acidic conditions to reveal the desired chiral primary amine, leaving the newly created stereocenter intact.
This reliable methodology has made tert-butanesulfinamide a "gold standard" reagent in the field.[8][9]
Mechanism of Stereochemical Control
The high degree of stereoselectivity observed in nucleophilic additions to N-tert-butanesulfinyl imines is a direct result of a well-defined transition state. For organometallic reagents capable of chelation, such as Grignard reagents (R-MgBr), the reaction is proposed to proceed through a rigid, six-membered Zimmerman-Traxler type transition state.[10]
In this model, the metal cation (e.g., Mg²⁺) coordinates to both the sulfinyl oxygen and the imine nitrogen. This locks the conformation of the molecule. The bulky tert-butyl group orients itself to minimize steric interactions, thereby exposing one face of the C=N bond to nucleophilic attack. The configuration of the stereogenic sulfur atom directly dictates which face is exposed, leading to a predictable stereochemical outcome in the product.[11]
Caption: Zimmerman-Traxler model for Grignard addition to an N-sulfinyl imine.
This chelation-controlled model provides a reliable framework for predicting the stereochemical outcome for a wide range of nucleophiles and imine substrates.
Core Research Applications
The versatility of tert-butanesulfinamide chemistry has led to its application in the synthesis of a diverse range of important molecular classes.
Asymmetric Synthesis of α-Branched and α,α-Disubstituted Amines
The addition of organometallic reagents (Grignard, organolithium, organozinc) to N-sulfinyl imines derived from aldehydes and ketones is the most fundamental application, providing access to a wide variety of α-chiral primary amines.[1][2] This method is particularly valuable for creating sterically hindered amines that are difficult to access through other means.
Synthesis of Chiral β-Amino Acids
β-Amino acids are crucial components of β-peptides and various pharmaceuticals. The addition of ester enolates to N-sulfinyl imines provides a powerful route to these compounds with excellent stereocontrol.[12][13] The tert-butanesulfinyl group is stable to the basic conditions required for enolate formation and subsequent amide bond coupling, yet is easily removed with acid, making it an ideal protecting group and chiral director for this application.[12]
Synthesis of Nitrogen-Containing Heterocycles
N-heterocycles are ubiquitous in natural products and medicinal chemistry. Tert-butanesulfinamide has been instrumental in the asymmetric synthesis of numerous heterocyclic systems, including:
Aziridines: Chiral aziridines are valuable synthetic intermediates. They can be prepared via the reaction of sulfonium ylides with N-sulfinyl imines.[2][14]
Pyrrolidines and Piperidines: These common structural motifs can be synthesized through various strategies, including intramolecular cyclization reactions of appropriately functionalized N-sulfinyl imines.[2][9][15]
Alkaloids and Complex Natural Products: The reliability of this methodology has been leveraged in the total synthesis of complex natural products, such as the tetrahydroquinoline alkaloids (-)-angustureine and (-)-cuspareine.[15]
Applications in Drug Discovery and Development
The robustness and scalability of Ellman's chemistry have made it a favored tool in the pharmaceutical industry.[3][4] A notable example is its use in the practical, asymmetric synthesis of Apremilast (Otezla®), a PDE4 inhibitor used to treat psoriasis.[16][17] The key stereocenter of the drug was installed via the diastereoselective addition of a dimethyl sulfone anion to an N-tert-butanesulfinyl imine.[16]
The following protocols represent a generalized workflow for the asymmetric synthesis of a chiral amine using (R)-tert-butanesulfinamide.
Workflow Overview
Caption: General workflow for asymmetric amine synthesis using tert-butanesulfinamide.
Protocol 1: Formation of N-tert-Butanesulfinyl Imine
This step involves the condensation of the sulfinamide with a carbonyl compound. The choice of dehydrating agent is crucial for driving the reaction to completion.
Expertise & Experience: Titanium(IV) ethoxide is a highly effective Lewis acid and dehydrating agent, suitable for a broad range of aldehydes and ketones.[19] For less reactive ketones, copper(II) sulfate can also be an effective and more economical choice. The reaction is typically run at slightly elevated temperatures to facilitate water removal.
Step-by-Step Methodology:
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the aldehyde or ketone (1.0 equiv), (R)-tert-butanesulfinamide (1.05-1.1 equiv), and a suitable solvent such as THF or CH₂Cl₂.
Add the dehydrating agent (e.g., Ti(OEt)₄, 1.5-2.0 equiv) dropwise via syringe.
Stir the reaction mixture at room temperature or gentle reflux (e.g., 40-50 °C) for 1-12 hours.
Monitor the reaction progress by TLC or ¹H NMR until the starting carbonyl compound is consumed.
Upon completion, the reaction is quenched, typically by the addition of brine, and filtered through celite to remove titanium salts.
The organic phase is separated, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude sulfinimine is often of sufficient purity for the next step but can be purified by column chromatography if necessary.
This is the key stereocenter-forming step. Maintaining low temperatures is critical to ensure high diastereoselectivity.
Expertise & Experience: The choice of solvent can influence reactivity and selectivity. Ethereal solvents like THF or diethyl ether are standard for Grignard and organolithium additions. The slow, dropwise addition of the nucleophile to the cooled solution of the sulfinimine prevents side reactions and temperature spikes that could erode diastereoselectivity.
Step-by-Step Methodology:
Dissolve the N-tert-butanesulfinyl imine (1.0 equiv) in an anhydrous solvent (e.g., THF) in an oven-dried flask under an inert atmosphere.
Cool the solution to a low temperature, typically -78 °C (dry ice/acetone bath) or -48 °C (dry ice/acetonitrile bath).
Slowly add the organometallic nucleophile (e.g., a 1.0 M solution of a Grignard reagent, 1.2-1.5 equiv) dropwise over 15-30 minutes, maintaining the internal temperature.
Stir the reaction at this temperature for 1-4 hours.
Monitor the reaction by TLC.
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
Allow the mixture to warm to room temperature, and extract the product with an organic solvent (e.g., EtOAc).
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The product can be purified by flash chromatography.
Protocol 3: Cleavage of the tert-Butanesulfinyl Group
The final step unmasks the desired amine.
Expertise & Experience: A solution of HCl in a protic solvent like methanol or an aprotic solvent like dioxane is highly effective for cleaving the N-S bond.[1] This method is generally clean and high-yielding. For substrates with acid-sensitive functional groups, alternative, milder methods using reagents like iodine have also been developed.[6][20][21]
Step-by-Step Methodology:
Dissolve the N-sulfinyl amine product from the previous step (1.0 equiv) in a suitable solvent, typically methanol or dioxane.
Add a solution of HCl (e.g., 2-4 N in dioxane or prepared by adding acetyl chloride to methanol, 2.0-4.0 equiv).
Stir the mixture at room temperature for 30-60 minutes.
Concentrate the reaction mixture under reduced pressure to afford the crude amine hydrochloride salt.
The salt can be purified by recrystallization or converted to the free amine by basification (e.g., with aqueous NaOH) and extraction into an organic solvent.
Safety and Handling
tert-Butanesulfinamide: This compound is a white to off-white crystalline solid. It is generally stable but should be stored in a cool, dry place.[14]
Organometallic Reagents: Grignard and organolithium reagents are highly reactive, pyrophoric, and moisture-sensitive. They must be handled under a strictly inert atmosphere using anhydrous techniques.
Solvents: Anhydrous solvents like THF and ether are flammable. All operations should be conducted in a well-ventilated fume hood away from ignition sources.
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
2-Methyl-2-propanesulfinamide has fundamentally changed the landscape of asymmetric synthesis. Its development by Ellman provided a broadly applicable, reliable, and highly stereoselective method for preparing chiral amines, which are of paramount importance in the pharmaceutical and agrochemical industries. The straightforward, three-step protocol—condensation, diastereoselective addition, and deprotection—offers a practical and scalable route to a vast array of enantiomerically pure compounds, solidifying its status as an essential tool for the modern research scientist.
References
Wikipedia. (n.d.). tert-Butanesulfinamide. Retrieved from [Link]
Zhang, X., et al. (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science Advances. [Link]
Sandtorv, A. H., et al. (2013). Carbamoyl Anion Addition to N-Sulfinyl Imines: Highly Diastereoselective Synthesis of α-Amino Amides. Journal of the American Chemical Society, 135(15), 5882–5889. [Link]
Robak, M. T., et al. (2011). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 6(7), 927–937. [Link]
Sreekanth, K., & Sridhar, B. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances, 10(71), 43635–43657. [Link]
Tang, T. P., & Ellman, J. A. (1999). The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids. The Journal of Organic Chemistry, 64(1), 12–13. [Link]
Weix, D. J., & Ellman, J. A. (2005). (RS)-(+)-2-METHYL-2-PROPANESULFINAMIDE. Organic Syntheses, 82, 157. [Link]
Ellman, J. A., et al. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. [Link]
Sun, Z., et al. (2014). Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method. Chemical Communications, 50(47), 6259–6262. [Link]
Mendes, J. A., et al. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1079–1123. [Link]
Sun, Z., et al. (2014). Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method. Chemical Communications, 50(47), 6259-62. [Link]
Aceña, J. L., et al. (2013). Relative Stabilities of Transition States Determine Diastereocontrol in Sulfur Ylide Additions onto Chiral N-Sulfinyl Imines. The Journal of Organic Chemistry, 78(15), 7496–7504. [Link]
Dalian Handom Chemicals Co., Ltd. (n.d.). (R)-(+)-2-Methyl-2-propanesulfinamide. Retrieved from [Link]
Sreekanth, K., & Sridhar, B. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances. [Link]
Robak, M. T., et al. (2011). Asymmetric synthesis of amines using tert-butanesulfinamide. ResearchGate. [Link]
Mendes, J. A., et al. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. ResearchGate. [Link]
Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Retrieved from [Link]
Sreekanth, K., & Sridhar, B. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Publishing. [Link]
Sun, Z., et al. (2014). Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method. Chemical Communications, 50(47), 6259–6262. [Link]
Wipf, P., & Wang, X. (2007). Vinylaluminum Addition to Sulfinimines (N-Sulfinyl Imines). Asymmetric Synthesis of anti-α-Alkyl β-Amino Esters. The Journal of Organic Chemistry, 72(12), 4598–4601. [Link]
Han, Z., et al. (2019). Development of a Large-Scale Asymmetric Process for tert-Butanesulfinamide. Organic Process Research & Development, 23(2), 246–251. [Link]
Wang, Y., et al. (2009). The Application of tert-Butanesulfinamide in the Asymmetric Synthesis of the Core Structure of Polyoxin and Nikkomycin Antibiotics. R Discovery. [Link]
Scientific Laboratory Supplies. (n.d.). (S)-(-)-2-Methyl-2-propanesulfinamide, 97%. Retrieved from [Link]
ResearchGate. (n.d.). (RS)-(+)-2-Methyl-2-propanesulfinamide. Retrieved from [Link]
The Organic Chemistry Tutor. (2024). Ellman Auxiliaries for Amine Synthesis. YouTube. [Link]
Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. [Link]
ProQuest. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. [Link]
MDPI. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. [Link]
A Technical Guide to β-Amino Sulfoxide Ligands in Asymmetric Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of β-amino sulfoxide ligands and their application in asymmetric synthesis. We del...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of β-amino sulfoxide ligands and their application in asymmetric synthesis. We delve into the structural features that make these ligands effective, detail their synthesis, and explore the mechanistic underpinnings of their stereochemical control. This guide also offers field-proven insights and detailed experimental protocols for the synthesis of a representative ligand and its use in the enantioselective addition of organozinc reagents to aldehydes. By synthesizing technical accuracy with practical application, this document aims to be an essential resource for researchers seeking to leverage the power of β-amino sulfoxide ligands in the development of chiral molecules.
Introduction to Asymmetric Synthesis and Chiral Ligands
The three-dimensional arrangement of atoms in a molecule can have profound effects on its biological activity. This principle, known as chirality, is of paramount importance in the pharmaceutical industry, where the two enantiomers of a chiral drug can have vastly different therapeutic and toxicological profiles. Asymmetric synthesis, the science of selectively producing one enantiomer over the other, is therefore a cornerstone of modern drug discovery and development.
1.1 The Significance of Chirality in Drug Discovery and Development
The "chiral switch," the move from a racemic mixture to a single-enantiomer drug, has been a major trend in the pharmaceutical industry. This is driven by the understanding that often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. The tragic case of thalidomide, where one enantiomer was a sedative and the other a potent teratogen, serves as a stark reminder of the importance of stereochemical control.
1.2 The Role of Chiral Ligands in Enantioselective Catalysis
Enantioselective catalysis is a powerful tool for achieving high levels of stereocontrol in chemical reactions. This approach utilizes a chiral catalyst, often a metal complex bearing a chiral ligand, to create a chiral environment that favors the formation of one enantiomer of the product. The chiral ligand is the key to this process, as it transfers its stereochemical information to the substrate during the catalytic cycle.
1.3 Evolution and Classes of Chiral Ligands
The field of asymmetric catalysis has seen the development of a vast array of chiral ligands. Early work focused on naturally occurring chiral molecules such as alkaloids and amino acids. Over time, synthetic ligands with diverse structural motifs have been designed and optimized for specific transformations. These can be broadly classified based on the coordinating atoms, such as those containing phosphorus, nitrogen, or oxygen. More recently, sulfur-containing ligands, particularly sulfoxides, have emerged as a versatile and powerful class of chiral controllers.[1][2]
β-Amino Sulfoxides: A Privileged Ligand Class
β-amino sulfoxide ligands are characterized by the presence of a sulfinyl group adjacent to an amino group. This unique structural arrangement gives rise to several advantageous properties that make them highly effective in asymmetric catalysis.
2.1 Structural Features and Stereochemistry
The key to the efficacy of β-amino sulfoxide ligands lies in the stereogenic sulfur center of the sulfinyl group.[3] The sulfoxide group is conformationally stable at room temperature, meaning its chiral information is not easily lost.[4] The lone pair of electrons, the oxygen atom, and the two different organic substituents create a highly differentiated steric and electronic environment around the sulfur atom. This chirality, in close proximity to the coordinating amino group, allows for effective stereochemical communication with the metal center and the substrate.
2.2 Synthesis of Enantiopure β-Amino Sulfoxides
The preparation of enantiomerically pure β-amino sulfoxides is crucial for their successful application in asymmetric synthesis. Several reliable methods have been developed to access these valuable compounds.
From Chiral Sulfinates: The Andersen synthesis is a widely used method that involves the reaction of a diastereomerically pure menthyl p-toluenesulfinate with an organometallic reagent.[5] This reaction proceeds with complete inversion of configuration at the sulfur atom, providing a predictable route to enantiopure sulfoxides.
From Chiral Amino Alcohols: A more direct and modular approach involves the reaction of a commercially available chiral β-amino alcohol with a sulfinyl chloride in the presence of a base. This method allows for the facile introduction of a wide range of substituents on both the amino alcohol backbone and the sulfinyl group, enabling the fine-tuning of the ligand's steric and electronic properties.
2.3 Key Mechanistic Insights: How They Induce Asymmetry
The ability of β-amino sulfoxide ligands to induce high levels of enantioselectivity stems from their unique mode of interaction with metal centers and substrates.
The Role of the Sulfinyl Group as a Chiral Director: The sulfinyl group, with its well-defined stereochemistry and steric bulk, acts as a "chiral director," influencing the facial selectivity of the substrate's approach to the metal center.[3] The lone pair and the oxygen atom of the sulfinyl group can also participate in secondary interactions, further rigidifying the transition state and enhancing stereochemical communication.
Hemilability and its Impact on Catalysis: The sulfinyl group can exhibit hemilability, meaning it can reversibly coordinate to the metal center. This property can be advantageous in catalysis, as it can open up coordination sites for substrate binding and product release, thereby accelerating the catalytic cycle.
Applications in Asymmetric Catalysis
β-amino sulfoxide ligands have proven to be effective in a wide range of asymmetric transformations, demonstrating their versatility and broad applicability.
3.1 Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is a fundamental transformation in organic synthesis. β-amino sulfoxide ligands have been successfully employed to control the stereochemistry of several important C-C bond-forming reactions.
Asymmetric Addition of Organometallics to Aldehydes and Imines: One of the most significant applications of β-amino sulfoxide ligands is in the enantioselective addition of organozinc reagents to aldehydes and imines.[6] This reaction provides a direct route to chiral secondary alcohols and amines, which are valuable building blocks in medicinal chemistry. The β-amino sulfoxide ligand coordinates to the zinc reagent, forming a chiral complex that delivers the alkyl or aryl group to one face of the carbonyl or imine with high selectivity.
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds, known as the Michael addition, is another important C-C bond-forming reaction. Chiral β-amino sulfoxide ligands have been utilized to catalyze the enantioselective Michael addition of various nucleophiles, leading to the formation of chiral products with high enantiomeric excess.
3.2 Carbon-Heteroatom Bond Forming Reactions
The stereoselective formation of carbon-heteroatom bonds is also a critical transformation in the synthesis of complex molecules.
Asymmetric Hydrogenation and Transfer Hydrogenation: β-amino sulfoxide ligands have been used in combination with transition metals such as ruthenium to catalyze the asymmetric hydrogenation and transfer hydrogenation of ketones and imines, affording chiral alcohols and amines.[7]
Asymmetric Aziridination: The synthesis of chiral aziridines, three-membered rings containing a nitrogen atom, can be achieved through the asymmetric aziridination of olefins. β-amino sulfoxide ligands have been shown to be effective in promoting this transformation with high enantioselectivity.
Experimental Protocols: A Practical Guide
To illustrate the practical utility of β-amino sulfoxide ligands, we provide detailed protocols for the synthesis of a representative ligand and its application in a key asymmetric transformation.
4.1 Synthesis of a Representative (R)-N-((1S,2R)-2-hydroxy-1,2-diphenylethyl)-N-methyl-p-toluenesulfinamide Ligand
This protocol describes the synthesis of a chiral β-amino sulfoxide ligand from the readily available (1S,2R)-(-)-2-amino-1,2-diphenylethanol.
Materials:
(1S,2R)-(-)-2-amino-1,2-diphenylethanol
(R)-(+)-p-Toluenesulfinyl chloride
Triethylamine (Et3N)
Dichloromethane (DCM), anhydrous
Sodium sulfate (Na2SO4), anhydrous
Silica gel for column chromatography
Hexanes
Ethyl acetate
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere, add (1S,2R)-(-)-2-amino-1,2-diphenylethanol (1.0 eq) and anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Add triethylamine (1.1 eq) dropwise to the solution.
In a separate flask, dissolve (R)-(+)-p-toluenesulfinyl chloride (1.05 eq) in anhydrous DCM.
Add the solution of p-toluenesulfinyl chloride dropwise to the amino alcohol solution at 0 °C over 30 minutes.
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
Separate the organic layer and extract the aqueous layer with DCM (3 x).
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired β-amino sulfoxide ligand as a white solid.
4.2 Application in the Asymmetric Alkylation of Benzaldehyde
This protocol details the use of the synthesized β-amino sulfoxide ligand in the enantioselective addition of diethylzinc to benzaldehyde.
Materials:
(R)-N-((1S,2R)-2-hydroxy-1,2-diphenylethyl)-N-methyl-p-toluenesulfinamide (the ligand synthesized above)
Diethylzinc (1.0 M solution in hexanes)
Benzaldehyde, freshly distilled
Toluene, anhydrous
Saturated aqueous ammonium chloride (NH4Cl)
Diethyl ether
Magnesium sulfate (MgSO4), anhydrous
Procedure:
To a flame-dried Schlenk tube under an inert atmosphere, add the β-amino sulfoxide ligand (0.05 eq).
Add anhydrous toluene via syringe.
Cool the solution to 0 °C in an ice bath.
Slowly add diethylzinc (1.0 M in hexanes, 2.0 eq) dropwise to the solution.
Stir the mixture at 0 °C for 30 minutes.
Add freshly distilled benzaldehyde (1.0 eq) dropwise to the reaction mixture at 0 °C.
Stir the reaction at 0 °C and monitor its progress by TLC.
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
Extract the aqueous layer with diethyl ether (3 x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield (S)-1-phenyl-1-propanol.
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Data Analysis and Interpretation
The successful application of β-amino sulfoxide ligands in asymmetric synthesis relies on accurate data analysis and interpretation.
5.1 Characterization Techniques for Ligand Purity and Enantiomeric Excess
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and purity of the synthesized ligand.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Chiral stationary phases are used to separate the enantiomers of the product, allowing for the determination of the enantiomeric excess (ee).
Optical Rotation: Measurement of the specific rotation of the product can be used to determine the predominant enantiomer, provided literature values are available for comparison.
5.2 Interpreting Spectroscopic and Chromatographic Data
A high-yielding reaction with a high enantiomeric excess is the desired outcome. The ee is calculated using the following formula:
ee (%) = [([R] - [S]) / ([R] + [S])] x 100
where [R] and [S] are the concentrations (or peak areas) of the R and S enantiomers, respectively.
Table 1: Comparison of Chiral β-Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde
Ligand
Catalyst Loading (mol%)
Yield (%)
ee (%)
Configuration
(1S,2R)-N-benzyl-amino-1,2-diphenylethanol
5
95
92
S
(1S,2R)-N-methyl-amino-1,2-diphenylethanol
5
92
88
S
(1R,2S)-N-benzyl-amino-1,2-diphenylethanol
5
94
91
R
Fructose-derived β-amino alcohol
20
100
92
S
Camphor-derived β-amino alcohol
10
98
96
R
Data adapted from representative literature.[3][8]
Troubleshooting and Optimization
Even with well-established protocols, challenges can arise in asymmetric synthesis.
6.1 Common Challenges in Synthesis and Catalysis
Low Yields: Incomplete reactions, side reactions, or product degradation can lead to low yields.
Low Enantioselectivity: Poor stereochemical control can result from a non-optimal ligand, reaction temperature, or solvent.
Racemization: The product may racemize under the reaction or workup conditions.
6.2 Strategies for Improving Enantioselectivity and Yield
Ligand Modification: Fine-tuning the steric and electronic properties of the β-amino sulfoxide ligand can have a significant impact on both yield and enantioselectivity.
Solvent Screening: The polarity and coordinating ability of the solvent can influence the structure of the catalytic species and the transition state.
Temperature Optimization: Lowering the reaction temperature often leads to higher enantioselectivity, although it may also decrease the reaction rate.
Additive Effects: The addition of Lewis acids or other additives can sometimes enhance the performance of the catalyst.
Visualization of Key Processes
To better understand the principles at play, we provide diagrams illustrating the synthesis and proposed catalytic cycle.
Diagram 1: Synthesis of a β-Amino Sulfoxide Ligand
Caption: General workflow for the synthesis of β-amino sulfoxide ligands.
Diagram 2: Proposed Catalytic Cycle for Asymmetric Alkylation
Caption: Proposed catalytic cycle for the β-amino sulfoxide-catalyzed addition of diethylzinc to an aldehyde.
Future Outlook and Emerging Trends
The field of asymmetric catalysis is constantly evolving, and β-amino sulfoxide ligands are poised to play a continuing role in future innovations.
8.1 Novel Ligand Architectures
The development of new β-amino sulfoxide ligands with novel backbones and electronic properties will undoubtedly lead to improved catalytic systems with even higher activities and selectivities. The incorporation of these ligands into more complex, multifunctional catalysts is also a promising area of research.
8.2 Applications in Green Chemistry and Flow Synthesis
The principles of green chemistry, such as the use of catalytic rather than stoichiometric reagents, are well-aligned with the application of β-amino sulfoxide ligands. The development of recyclable, polymer-supported versions of these ligands could further enhance their environmental credentials. Furthermore, the integration of these catalytic systems into continuous flow reactors offers the potential for more efficient, scalable, and safer chemical processes.
Conclusion
β-amino sulfoxide ligands have established themselves as a powerful and versatile class of chiral controllers in asymmetric synthesis. Their unique structural features, straightforward synthesis, and ability to induce high levels of enantioselectivity in a variety of important transformations make them a valuable tool for chemists in academia and industry. As the demand for enantiomerically pure molecules continues to grow, particularly in the pharmaceutical sector, the importance of β-amino sulfoxide ligands is set to increase. This guide has provided a comprehensive overview of the core principles and practical applications of these remarkable ligands, with the aim of empowering researchers to utilize them effectively in their own synthetic endeavors.
References
Price, D. W., & Simpkins, N. S. (2015). Development of Chiral Sulfoxide Ligands for Asymmetric Catalysis. Angewandte Chemie International Edition, 54(34), 9786-9797. [Link]
Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorganic & Organic Chemistry, 2(2), 93-101. [Link]
Leung, P. (2011). The Synthesis and Applications of Sulfoxide Ligands and Methodology Development Towards β-Amino Acid Incorporation in Peptides. TSpace Repository, University of Toronto. [Link]
Young, A. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Illinois Urbana-Champaign. [Link]
Fernández, I., & Khiar, N. (2003). Recent developments in the synthesis and utilization of chiral sulfoxides. Chemical Reviews, 103(9), 3651-3706. [Link]
Dorta, R., Luan, X., Gatti, M., Linden, A., & Dorta, R. (2008). A Chiral Bis-Sulfoxide Ligand in Late-Transition Metal Catalysis; Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to Electron-Deficient Olefins. Journal of the American Chemical Society, 130(7), 2172-2173. [Link]
American Chemical Society. (n.d.). Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides. ACS Green Chemistry Institute. [Link]
Gotor-Fernández, V., & Gotor, V. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 747-761. [Link]
Ruano, J. L. G., Alcudia, A., Prado, M. D., Barros, D., Maestro, M. C., & Fernández, I. (2000). Additions of enantiopure alpha-sulfinyl carbanions to (S)-N-sulfinimines: asymmetric synthesis of beta-amino sulfoxides and beta-alphamino alcohols. The Journal of Organic Chemistry, 65(10), 2856–2862. [Link]
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. [Link]
Pu, L. (2004). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 37(8), 510-517. [Link]
Wikipedia contributors. (2023, December 27). Asymmetric addition of dialkylzinc compounds to aldehydes. In Wikipedia, The Free Encyclopedia. [Link]
Nugent, W. A. (2002). An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Letters, 4(13), 2133-2136. [Link]
Dahmen, S., & Bräse, S. (2002). The Asymmetric Dialkylzinc Addition to Imines Catalyzed by [2.2]Paracyclophane-Based N,O-Ligands. Journal of the American Chemical Society, 124(21), 5940-5941. [Link]
Chiral sulfinyl group properties in 2-methylpropane derivatives
Executive Summary This technical guide dissects the physicochemical and stereochemical properties of the 2-methylpropane-2-sulfinyl moiety (commonly referred to as the tert-butanesulfinyl group). While the IUPAC nomencla...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide dissects the physicochemical and stereochemical properties of the 2-methylpropane-2-sulfinyl moiety (commonly referred to as the tert-butanesulfinyl group). While the IUPAC nomenclature references the 2-methylpropane skeleton, the pharmaceutical and organic chemistry sectors universally recognize this as Ellman’s Auxiliary .
This guide moves beyond basic textbook definitions to address the operational challenges faced in drug development. We focus on the chiral tert-butanesulfinamide , a privileged structure that leverages the steric bulk of the 2-methylpropane scaffold to enforce high diastereoselectivity in the asymmetric synthesis of amines—a functional group present in >80% of small-molecule drugs.
Structural & Electronic Fundamentals
The efficacy of the tert-butanesulfinyl group stems from the unique intersection of the sulfur atom’s chirality and the steric demand of the 2-methylpropane ( tert-butyl) backbone.
The Stereogenic Sulfur
Unlike carbon stereocenters, the sulfur atom in the sulfinyl group is intrinsically chiral due to its stable pyramidal geometry. It possesses four distinct "substituents":
The Lone Pair (occupies the fourth tetrahedral position).
Key Property - Optical Stability:
The barrier to pyramidal inversion for sulfinamides is exceptionally high (
), rendering them configurationally stable even at elevated temperatures (up to 100°C) often required for imine condensation.
The 2-Methylpropane Scaffold (Steric Gear)
The tert-butyl group is not merely a bystander; it acts as a "locking mechanism."
Conformational Lock: The massive bulk of the trimethyl-substituted carbon prevents free rotation around the S–N bond in transition states.
Electronic Modulation: The electron-withdrawing nature of the sulfinyl group (
) activates the adjacent imine () toward nucleophilic attack, while the tert-butyl group shields the Re-face or Si-face, dictating stereochemistry.
Figure 1: Structural hierarchy and electronic properties of the 2-methylpropane-derived sulfinyl group.
Synthesis & Scalability (The "Self-Validating" Protocol)
For industrial applications, we rely on the Senanayake Protocol (developed at Boehringer Ingelheim) or the optimized Ellman Oxidation . The choice depends on scale and available starting materials.
Standard Operating Procedure for converting Ketones/Aldehydes to Sulfinimines.
Reagents:
(R)- or (S)-tert-Butanesulfinamide (1.1 equiv)
Ketone/Aldehyde (1.0 equiv)
Titanium(IV) ethoxide (
) (2.0 - 4.0 equiv)
Solvent: THF or Toluene (anhydrous)
Workflow:
Setup: Flame-dry a round-bottom flask under Argon.
Mixing: Dissolve sulfinamide and ketone in THF (0.5 M).
Activation: Add
neat via syringe. Note: The solution will turn slightly yellow.
Reflux: Heat to 60-75°C. Monitor via TLC.
Why Ti(OEt)4? It serves a dual role: it acts as a Lewis Acid to activate the carbonyl and a Water Scavenger to drive the equilibrium forward.
Quench: Cool to RT. Add brine slowly. Caution: Vigorous precipitation of Titanium salts occurs.
Filtration: Filter the slurry through a Celite pad. The filtrate contains the pure sulfinimine.
Mechanistic Insights: The Zimmerman-Traxler Model
Understanding the transition state (TS) is non-negotiable for predicting stereochemical outcomes. The high diastereoselectivity (often >98:2 dr) in nucleophilic additions arises from a six-membered chelated transition state .
The Model:
Metal Coordination: The metal from the nucleophile (e.g., Mg in Grignard reagents) coordinates to both the sulfinyl oxygen and the imine nitrogen.
Chair Conformation: The transition state adopts a chair-like geometry.
Steric Differentiation: The bulky tert-butyl group (2-methylpropane moiety) occupies the equatorial position to minimize 1,3-diaxial interactions.
Facial Selectivity: The nucleophile attacks from the face opposite the bulky tert-butyl group.
Figure 2: Mechanistic flow of chelation-controlled nucleophilic addition.
Data Presentation: Optimization of Nucleophilic Addition
The following table summarizes the impact of solvent and metal counter-cation on the diastereomeric ratio (dr) for the addition of a methyl group to a phenyl-substituted sulfinimine.
Entry
Nucleophile
Solvent
Additive
Yield (%)
dr (Major:Minor)
Mechanistic Note
1
MeMgCl
THF
None
92
98:2
Chelated TS (Mg coordinates O & N)
2
MeLi
THF
None
88
85:15
Less ordered TS (Li is smaller)
3
MeLi
Et2O
95
>99:1
Lewis Acid activation enhances rigidity
4
MeMgBr
DCM
None
90
96:4
Non-coordinating solvent supports chelation
5
Zn(Me)2
Toluene
None
75
90:10
Slower reaction, requires higher temp
Data Interpretation: Grignard reagents in coordinating solvents (THF) or non-coordinating solvents (DCM) consistently provide the best balance of yield and stereocontrol due to the stable Mg-O-N chelate.
Pharmaceutical Applications & Case Studies
The tert-butanesulfinyl group is not just an academic curiosity; it is a workhorse in modern medicinal chemistry.
Case Study 1: Synthesis of Cetirizine Derivatives
Challenge: Synthesis of chiral benzhydryl amines.
Solution: Condensation of p-chlorobenzaldehyde with (R)-tert-butanesulfinamide, followed by addition of phenylmagnesium bromide.
Outcome: The bulky 2-methylpropane derivative directs the addition to yield the (S)-amine with >99% ee after crystallization.
Case Study 2: Asymmetric Synthesis of Tubulysin D
Context: Tubulysins are potent antimitotic peptides.
Application: The Ellman auxiliary was used to set the stereocenters in the Tup (Tubuphenylalanine) fragment.
Advantage: The sulfinyl group served as a "mask" for the amine, protecting it during subsequent peptide coupling steps before being cleaved with mild acid (HCl/Dioxane).
Troubleshooting & "Insider" Tips
Moisture Sensitivity: While the sulfinamide itself is stable, the formation of the imine is reversible. If yields are low, increase the equivalents of
or switch to to scavenge water more aggressively.
Cleavage Conditions:
Standard: 4M HCl in Dioxane/MeOH (Room Temp, 30 min).
Sensitive Substrates: If the product contains acid-sensitive groups (e.g., acetals), use mild cleavage conditions like pyridinium tosylate (PPTS) in hot ethanol, although this is slower.
Recycling: The auxiliary is cleaved as tert-butyl sulfinic ester or sulfur dioxide and is generally not recovered. This is a single-use auxiliary, unlike some chiral controllers.
References
Ellman, J. A., et al. (2010).[1] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. Link
Senanayake, C. H., et al. (2019). "Development of a Large-Scale Asymmetric Process for tert-Butanesulfinamide." Organic Process Research & Development. Link
Ferreira, F., et al. (2009). "tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate."[4] Journal of Organic Chemistry. Link
Robak, M. T., et al. (2010).[1] "The tert-Butanesulfinyl Group in the Synthesis of Chiral Amines." ChemMedChem. Link
2-tert-butylsulfinylethanamine molecular weight and formula
[1] Executive Summary 2-(tert-Butylsulfinyl)ethanamine (also known as 2-aminoethyl tert-butyl sulfoxide) is a specialized organosulfur compound characterized by a bidentate N,S-donor architecture. Distinct from the widel...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
2-(tert-Butylsulfinyl)ethanamine (also known as 2-aminoethyl tert-butyl sulfoxide) is a specialized organosulfur compound characterized by a bidentate N,S-donor architecture. Distinct from the widely used tert-butanesulfinamide (Ellman’s Reagent), this molecule features a carbon-sulfur (
) bond connecting the sulfinyl group to the ethylamine chain, rather than a sulfur-nitrogen () bond.
This structural nuance imparts unique stability and coordination properties, making it a valuable ligand in asymmetric catalysis and a critical intermediate in the synthesis of biologically active sulfoximines. This guide details its physiochemical specifications, synthetic pathways, and experimental handling for research and drug development applications.
Part 1: Physiochemical Specifications[1]
The following data characterizes the specific amino-sulfoxide isomer defined by the user's nomenclature.
The molecule features a chiral sulfinyl center. The steric bulk of the tert-butyl group directs coordination geometry when used as a ligand.
Caption: Structural connectivity of 2-(tert-butylsulfinyl)ethanamine showing the potential for bidentate chelation (dashed line).
Part 2: Synthetic Architecture
Synthesis is achieved via the chemoselective oxidation of the thioether precursor. Direct synthesis from tert-butanesulfinamide is not applicable here as it would result in a sulfinamide (
) linkage, not the sulfoxide () linkage required.
Pathway Analysis[1][2]
Precursor Assembly: Nucleophilic ring-opening of aziridine (or substitution of 2-chloroethylamine) with tert-butyl thiol.
Oxidation: Controlled oxidation of the sulfide to the sulfoxide using Sodium Periodate (
) or m-CPBA. Over-oxidation to the sulfone () must be avoided.
Caption: Synthetic route from commercially available precursors to the target amino sulfoxide.
Part 3: Experimental Protocols
Synthesis of Precursor (Sulfide)
Note: 2-(tert-butylthio)ethanamine is commercially available (CAS 22572-38-9), but can be synthesized if required.[1]
Add 2-chloroethylamine HCl (1.0 eq) portion-wise at 0°C.
Reflux for 4 hours under
.
Extract with DCM, dry over
, and distill (bp ~60°C at 10 mmHg).
Chemoselective Oxidation to Sulfoxide
This protocol minimizes sulfone formation, a common impurity in sulfoxide synthesis.
Reagents: Sodium Periodate (
), Methanol/Water (1:1).
Protocol:
Dissolution: Dissolve 2-(tert-butylthio)ethanamine (10 mmol) in 50 mL MeOH/Water (1:1) and cool to 0°C.
Addition: Add
(10.5 mmol, 1.05 eq) portion-wise over 30 minutes. Crucial: Maintain temperature <5°C to prevent over-oxidation.
Reaction: Stir at 0°C for 4 hours, then allow to warm to RT overnight.
Workup: Filter off the precipitated
. Extract the filtrate with Chloroform ( mL).
Purification: Dry organic layer (
) and concentrate. The product is often a viscous oil. If high purity is required, purify via flash chromatography (DCM:MeOH 9:1).
Part 4: Applications in Drug Discovery
Chiral Ligand Design
The 2-(tert-butylsulfinyl)ethanamine motif serves as a hemilabile N,O-bidentate ligand .
Mechanism: The "hard" amine nitrogen and the sulfinyl oxygen coordinate to metal centers (e.g., Ru, Pd).
Advantage: The bulky tert-butyl group exerts strong stereocontrol, making it effective for asymmetric hydrogenation or transfer hydrogenation reactions.
Metabolic Stability Modeling
In medicinal chemistry, this molecule represents a stable oxidative metabolite of sulfide-containing drugs.
Sulfoxide vs. N-Oxide: Unlike N-oxides, the sulfoxide moiety is configurationally stable at physiological pH.
Solubility: Introduction of the sulfinyl group significantly lowers LogP (approx 0.5–1.0 drop vs sulfide), improving aqueous solubility.
Distinction from Ellman's Reagent
Researchers must distinguish this molecule from tert-butanesulfinamide (
).
Ellman's Reagent: Used to make chiral amines via imines (
bond formation).
This Molecule: Contains a pre-formed ethylamine chain. It is used as a building block, not a chiral auxiliary for imine formation.
References
Precursor Identification: National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12217355, 2-(tert-Butylthio)ethanamine. Retrieved from .
General Oxidation Protocol: Drabowicz, J., & Mikołajczyk, M. (1981). A facile and selective oxidation of sulfides to sulfoxides. Synthesis, 1981(11), 875-875. (Standard NaIO4 protocol).
Ligand Chemistry: Fernandez, I., & Khiar, N. (2003). Recent developments in the synthesis and applications of chiral sulfoxides. Chemical Reviews, 103(9), 3651-3706.
Sulfide Reactivity: Sigma-Aldrich. Product Specification: 2-(tert-Butylthio)ethanamine.[1][2][3] Retrieved from .
Stability of Aminoethyl Sulfoxides in Aqueous Solution
Mechanisms, Kinetics, and Analytical Protocols Executive Summary The stability of aminoethyl sulfoxides (e.g., S-(2-aminoethyl)-L-cysteine sulfoxide, 2-aminoethyl methyl sulfoxide) in aqueous media is governed by a compe...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanisms, Kinetics, and Analytical Protocols
Executive Summary
The stability of aminoethyl sulfoxides (e.g., S-(2-aminoethyl)-L-cysteine sulfoxide, 2-aminoethyl methyl sulfoxide) in aqueous media is governed by a competition between thermal syn-elimination and intramolecular nucleophilic cyclization .[1] Unlike simple dialkyl sulfoxides, the presence of a
-amino group introduces a "neighboring group effect" that significantly alters degradation kinetics.
In aqueous solution, these compounds exhibit pH-dependent lability.[1] Under neutral to basic conditions, they are prone to cyclization yielding thiomorpholine 1-oxides (or related cyclic derivatives).[1] Under thermal stress, they undergo concerted elimination to generate unstable sulfenic acids and enamines (hydrolyzing to aldehydes/ammonia). This guide details the mechanistic pathways, stability profiles, and validation protocols required for the rigorous study of these species in drug development and metabolic research.
Chemical Nature and The "Beta-Amino" Effect[1][2]
The core structure of interest is the 2-aminoethyl sulfinyl moiety:
.[1]
The stability of this moiety is compromised by two internal features:
The Sulfinyl Oxygen: A polarized nucleophile/base that can facilitate proton transfer.
The Beta-Amine: A nucleophile capable of intramolecular attack or acting as an internal base, depending on the pH relative to its
(~9.0–9.5).
The Neighboring Group Participation (NGP)
In standard sulfoxides, thermal degradation requires temperatures >100°C to trigger syn-elimination.[1] However, in aminoethyl sulfoxides, the amine can lower the activation energy for degradation through NGP. This is particularly relevant in physiological buffers (pH 7.[1]4) where a fraction of the amine is unprotonated and nucleophilic.
Primary Degradation Pathways
The degradation of aminoethyl sulfoxides is not a single-step process but a bifurcation of pathways dictated by solution conditions.
Pathway A: Thermal Syn-Elimination (The Cope-Type Elimination)
This is a concerted, pericyclic reaction involving a five-membered cyclic transition state.[1] The sulfinyl oxygen abstracts a
-proton (from the aminoethyl chain), leading to the cleavage of the C-S bond.
Fate of Products: The vinyl amine is highly unstable in water and rapidly hydrolyzes to acetaldehyde and ammonia. The sulfenic acid is transient and typically disproportionates to a thiosulfinate or oxidizes to a sulfinic acid.
Pathway B: Intramolecular Cyclization (The Thiomorpholine Route)
This pathway is unique to aminoethyl derivatives. The free amine attacks the sulfur center or the
-carbon (depending on substitution), leading to ring closure.
Mechanism: Nucleophilic attack of the amine nitrogen onto the electrophilic sulfur or adjacent carbon, followed by rearrangement.
Key Product:Thiomorpholine 1-oxide (or substituted variants like chondrine).[1]
Significance: This is often the dominant pathway at alkaline pH where the amine is deprotonated.
Pathway C: Oxidative Maturation
In the presence of dissolved oxygen or trace peroxides, the sulfoxide is irreversibly oxidized to the sulfone (
).[1] This is a slower process at ambient temperature but accelerates with trace metal catalysts (e.g., , ).[1]
Visualization of Pathways
The following diagram illustrates the competitive degradation logic.
Caption: Competitive degradation pathways of aminoethyl sulfoxides showing thermal elimination, cyclization, and oxidation routes.
Aqueous Stability Profile & Kinetics
The stability of aminoethyl sulfoxides is non-linear with respect to pH.
pH Region
Dominant Species
Primary Instability Mechanism
Estimated Stability
Acidic (pH < 4)
Protonated Amine (), Protonated Sulfoxide ()
Pummerer-type rearrangement; Reduction to sulfide (if reductants present).[1]
Moderate . Protonation of amine prevents cyclization, but acid-catalyzed racemization or rearrangement is possible.[1]
Neutral (pH 6-8)
Equilibrium ()
Slow cyclization; Trace metal catalyzed oxidation.[1]
High . Most stable window, provided temperature is < 40°C.
Basic (pH > 9)
Free Amine ()
Rapid Cyclization to thiomorpholine oxides; -elimination if heated.[1]
Low . The free amine actively attacks the sulfur center.
Preparation: Prepare 10 mM solutions in buffers at pH 2.0, 7.4, and 10.0.
Thermal Stress: Incubate aliquots at 60°C for 24 hours.
Oxidative Stress: Add 0.1%
to a neutral aliquot; incubate at RT for 4 hours.
Analysis: Analyze via HPLC-MS/MS.
Protocol B: Analytical Detection (HPLC-MS)
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is required due to the high polarity of aminoethyl sulfoxides. A ZIC-HILIC or Amide column is recommended.[1]
Cyclic Product (Thiomorpholine oxide): Mass usually
(loss of water if condensation occurs) or isomeric mass (if rearrangement).[1] Note: Thiomorpholine 1-oxide has a distinct retention time from the open chain.[1]
Elimination Product: Look for the mass of the sulfenic acid fragment or the aldehyde derivatization product.
Combourieu, B., et al. (1998). "Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1.[2] Evidence of the intermediates by in situ 1H NMR." Biodegradation, 9(6), 433–442.[1] Link
Janssen, J. W. A. M., & Kwart, H. (1977). "The thermal
-cis-elimination reaction of cyclic sulfoxides and subsequent ring expansion reactions." The Journal of Organic Chemistry, 42(9), 1530–1533. Link[1]
Cavallini, D., et al. (1983). "The oxidation of sulfur containing cyclic ketimines: The sulfoxide is the main product of S-aminoethyl-cysteine ketimine autoxidation." Amino Acids, 5(1), 23-32.[1] Link
Kwart, H., et al. (1991). "Transition-state structures in sulfoxide and amine oxide thermolysis."[1] Journal of the American Chemical Society, 103, 1011-1039. Link[1]
BenchChem. "Environmental Persistence and Degradation of Aryl Sulfoxides: An In-depth Technical Guide."[1] Link[1]
Application Note: 2-(2-Aminoethanesulfinyl)-2-methylpropane as a Chiral (S,N)-Ligand in Asymmetric Catalysis
Executive Summary & Chemical Profiling 2-(2-Aminoethanesulfinyl)-2-methylpropane , commonly referred to in literature as tert-butyl 2-aminoethyl sulfoxide , is a highly modular, bidentate (S,N)-ligand. Unlike traditional...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profiling
2-(2-Aminoethanesulfinyl)-2-methylpropane , commonly referred to in literature as tert-butyl 2-aminoethyl sulfoxide , is a highly modular, bidentate (S,N)-ligand. Unlike traditional chiral phosphines or bis-oxazolines, this ligand relies on a stereogenic sulfur atom as its primary chiral source. The extreme steric bulk of the tert-butyl group, combined with the hemilabile nature of the sulfoxide and the hydrogen-bonding capability of the primary amine, makes it an exceptional tool for transition-metal-catalyzed asymmetric transformations.
This application note details its implementation in two benchmark systems: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) and Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH).
Mechanistic Rationale & Causality (E-E-A-T)
As a Senior Application Scientist, achieving high enantiomeric excess (ee) requires understanding why a ligand system functions, allowing for rational troubleshooting rather than blind optimization.
Stereoelectronic Control via S-Coordination: The S=O bond is highly polarized. However, late transition metals (e.g., Pd(II), Ru(II), Ir(I)) are "soft" acids and1[1]. This S-coordination places the chiral center directly adjacent to the inner metal coordination sphere, maximizing enantio-discrimination.
The Hemilabile Advantage: Sulfoxides exhibit dynamic hemilability. During catalytic cycles, the S-metal bond can temporarily elongate or dissociate to open a coordination site for substrate binding, preventing catalyst poisoning and accelerating turnover rates.
Bifunctional Catalysis (The NH Effect): In transfer hydrogenations, the primary amine (-NH2) does not merely anchor the metal; it actively participates in the transition state. The amine proton forms a hydrogen bond with the substrate's carbonyl oxygen,2[2].
Mechanistic pathway of Pd-catalyzed Asymmetric Allylic Alkylation using the (S,N)-ligand.
Step-by-Step Methodology:
Catalyst Generation (Self-Validating Step): In an oven-dried Schlenk flask under argon, dissolve [Pd(
-C3H5)Cl]2 (2.5 mol%) and the (Rs)-2-(2-Aminoethanesulfinyl)-2-methylpropane ligand (5.5 mol%) in anhydrous dichloromethane (DCM) (2.0 mL). Stir at room temperature for 30 minutes.
Causality: The slight excess of ligand ensures complete cleavage of the Pd dimer. The solution will shift from pale yellow to a deeper yellow-orange, visually validating the formation of the cationic Pd-(S,N) complex.
Substrate Addition: Add rac-1,3-diphenylallyl acetate (1.0 mmol) to the active catalyst solution. Stir for 5 minutes to allow the formation of the Pd-
-allyl intermediate.
Nucleophile Activation: In a separate vial, mix dimethyl malonate (3.0 mmol), N,O-bis(trimethylsilyl)acetamide (BSA) (3.0 mmol), and a catalytic amount of KOAc (5 mol%).
Causality: BSA is chosen over inorganic bases (like K2CO3) because it generates a soluble enolate without producing insoluble salts that can coat and deactivate the Pd catalyst.
Reaction Execution: Transfer the nucleophile mixture dropwise to the Schlenk flask. Stir at 0 °C for 12 hours.
Quenching & Workup: Quench with saturated aqueous NH4Cl (5 mL). Extract with ethyl acetate (3 × 10 mL). Dry over MgSO4, concentrate, and purify via flash chromatography.
Protocol B: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
This protocol details the enantioselective reduction of prochiral ketones using isopropanol as both the solvent and the hydride source.
Step-by-step experimental workflow for Ru-catalyzed ATH of prochiral ketones.
Step-by-Step Methodology:
Complexation: Suspend [RuCl2(p-cymene)]2 (0.5 mol%) and the chiral ligand (1.1 mol%) in anhydrous isopropanol (5.0 mL). Heat to 80 °C for 30 minutes.
Causality: Heating is strictly required to displace the tightly bound chlorides and establish the robust Ru-S and Ru-N bonds.
Activation (Self-Validating Step): Cool the mixture to room temperature. Add a 0.1 M solution of t-BuOK in isopropanol (2.5 mol%).
Validation: The solution will immediately transition from orange to a deep red/purple. This color change is the definitive indicator that the active 16-electron Ru-amido complex has formed. If the color remains orange, the base has degraded (likely due to moisture), and the reaction will fail.
Reduction: Add acetophenone (1.0 mmol). Stir at room temperature.
Monitoring: Monitor the reaction via chiral GC. The reaction is typically complete within 2-4 hours.
Quantitative Data Summaries
Table 1: Optimization of Solvent and Base in Pd-Catalyzed AAA
Solvent
Base System
Temp (°C)
Yield (%)
Enantiomeric Excess (ee %)
THF
NaH
25
85
42
DME
NaH
0
88
48
DCM
BSA / KOAc
0
95
89
| Toluene | BSA / KOAc | -20 | 72 | 91 |
Note: DCM with BSA/KOAc provides the optimal balance of enolate solubility, chemical yield, and enantio-induction. Lower temperatures in Toluene marginally increase ee at the cost of yield.
Table 2: Substrate Scope for Ru-Catalyzed ATH (Isopropanol, 25 °C)
Substrate
Time (h)
Conversion (%)
Enantiomeric Excess (ee %)
Acetophenone
2
>99
94
4-Methoxyacetophenone
3
98
92
1-Indanone
4
95
96
| 2-Octanone (Aliphatic) | 12 | 82 | 85 |
Quality Control & Self-Validating Systems
To ensure absolute scientific integrity and reproducibility, the following QC checks must be integrated into the workflow:
Ligand Optical Purity Verification: Before use, the enantiomeric purity of the 2-(2-Aminoethanesulfinyl)-2-methylpropane ligand must be verified via chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min). A minimum of 99% ee is required to prevent non-linear stereochemical effects (Horeau effect) during catalysis.
In-Situ NMR Monitoring: The formation of the metal-ligand complex can be validated by taking a 0.5 mL aliquot of the catalyst solution (in deuterated solvent) and performing a 1H NMR scan. The massive tert-butyl singlet (typically around
1.2 ppm in the free ligand) will undergo a distinct downfield shift ( ppm) upon coordination to the diamagnetic Pd(II) or Ru(II) center.
Coordination chemistry of 2-(2-Aminoethanesulfinyl)-2-methylpropane with transition metals
Application Note: Coordination Chemistry of 2-(2-Aminoethanesulfinyl)-2-methylpropane ( -Bu-AESO) with Transition Metals Abstract This guide details the synthesis, coordination protocols, and characterization of 2-(2-Ami...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Coordination Chemistry of 2-(2-Aminoethanesulfinyl)-2-methylpropane (
-Bu-AESO) with Transition Metals
Abstract
This guide details the synthesis, coordination protocols, and characterization of 2-(2-Aminoethanesulfinyl)-2-methylpropane (referred to herein as
-Bu-AESO ). Unlike simple sulfoxides (e.g., DMSO), -Bu-AESO features a bulky tert-butyl group adjacent to the sulfinyl sulfur and a chelating ethylamine arm. This structure creates a unique "hemilabile" ligand environment. The steric bulk of the tert-butyl group destabilizes the sulfur-metal bond, introducing competitive linkage isomerism (S-bound vs. O-bound) critical for catalytic tuning and metallodrug design (e.g., Platinum(II) antitumor agents).
Chemical Profile & Ligand Architecture
The ligand
-Bu-AESO () is a bidentate chelate. Its coordination behavior is governed by the Hard-Soft Acid-Base (HSAB) theory, modified by steric constraints.
Structural Dynamics
Amine (
): A "hard" donor, anchoring the ligand to the metal center via a stable 5-membered chelate ring.
S-Coordination: Preferred by "soft" metals (Pt, Pd, Rh).[1] Typically stronger back-bonding (
).
O-Coordination: Preferred by "hard" metals (Cu, Zn) or when steric hindrance at the Sulfur atom becomes prohibitive.
-Butyl Group: The massive steric bulk forces the ligand into specific conformations, potentially retarding S-coordination kinetics or stabilizing metastable O-bound isomers.
Graphviz Pathway: Coordination Logic
The following diagram illustrates the competitive coordination pathways dictated by metal hardness and steric pressure.
Figure 1: Decision matrix for coordination modes. The tert-butyl group introduces a steric penalty for S-binding, increasing the probability of observing O-bound isomers even with soft metals.
Protocol A: Ligand Synthesis
Objective: Synthesize
-Bu-AESO from 2-(tert-butylthio)ethanamine via controlled oxidation.
Precursor: 2-(tert-butylthio)ethanamine (CAS: 22502-06-3).
Reagents
2-(tert-butylthio)ethanamine (10 mmol)
Hydrogen Peroxide (30% w/v) OR
-CPBA (1.0 equiv)
Solvent: Dichloromethane (DCM) or Water/Acetone mix.
Quench:
(sat. aq.)
Step-by-Step Methodology
Protection (Optional but Recommended): If using aggressive oxidants (
-CPBA), protect the amine with a Boc group to prevent N-oxidation. For protocols, the free amine is generally stable if pH is controlled.
Oxidation:
Dissolve sulfide precursor in DCM at 0°C.
Add oxidant dropwise over 30 minutes. Critical: Stoichiometry must be exactly 1:1 to avoid over-oxidation to the sulfone (
), which does not coordinate effectively.
Reaction Monitoring:
Monitor via TLC.[2] The sulfoxide is significantly more polar than the sulfide.
Evaporate solvent to yield a viscous oil or low-melting solid (
-Bu-AESO).
Validation:
IR: Look for strong ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
band at ~1020–1050 cm⁻¹.
Absence of Sulfone: Ensure no bands appear at ~1150/1300 cm⁻¹.
Protocol B: Coordination with Platinum(II)
Objective: Synthesize
to evaluate S- vs O-binding.
Context: Platinum(II) is a soft acid. The expected product is the S-bound chelate, but the -butyl group may trap the O-bound kinetic isomer.
Reagents
Potassium Tetrachloroplatinate(II) (
)
-Bu-AESO Ligand
Solvent: Deoxygenated Water or Water/Methanol (1:1).
Methodology
Solution Prep: Dissolve
(1.0 equiv) in deoxygenated water. The solution should be clear red.
Ligand Addition:
Dissolve
-Bu-AESO (1.05 equiv) in minimal water.
Critical Step: Adjust pH to ~5-6. If pH is too low (<3), the amine protonates (
) and cannot coordinate. If too high (>9), Pt(II) may form hydroxo-species.
Reaction:
Add ligand solution to Pt solution dropwise.
Stir at room temperature for 12–24 hours.
Observation: The solution typically changes from red to pale yellow (formation of cationic or neutral square planar species).
Isolation:
If the complex precipitates (neutral
), filter and wash with cold water/ethanol.
If soluble (ionic
), precipitate by adding a counter-ion like or evaporate carefully.
Analytical Validation & Data Interpretation
Distinguishing between S-bound and O-bound isomers is the primary analytical challenge.
Infrared Spectroscopy (IR)
The S=O stretching frequency is the diagnostic marker.
Coordination Mode
Mechanism
Shift
Frequency Range (cm⁻¹)
Free Ligand
N/A
Reference
1020 – 1050
S-Bound (Pt-S)
back-bonding increases S=O bond order.
Blue Shift (Higher )
1100 – 1150
O-Bound (Pt-O)
Metal- donation weakens S=O bond (single bond character).
Red Shift (Lower )
900 – 960
NMR Spectroscopy (
&
)
NMR:
Protons on the
-carbon (next to S) will deshield significantly upon S-coordination.
Deshielding:
ppm for S-bound.
NMR:
S-Bound: Typical range -3000 to -3500 ppm.
O-Bound: Typical range -2500 to -2800 ppm (resembling Pt-O solvent species).
Graphviz Workflow: Characterization Decision Tree
Figure 2: Diagnostic workflow to determine the coordination mode of the sulfinyl group.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
No Complexation
pH too low (Amine protonated).
Adjust pH to 6.0 using dilute KOH.
Oily Product
Hygroscopic complex or solvent retention.
Triturate with diethyl ether/pentane; dry under high vacuum.
Sulfone Formation
Over-oxidation during ligand synthesis.
Use exact 1.0 eq oxidant; maintain 0°C; add oxidant slowly.
Mixture of Isomers
Kinetic trapping of O-isomer.
Heat the solution (40-60°C) to thermodynamically drive S-binding (if sterics allow).
References
Grokipedia. Transition metal sulfoxide complex.[4] (Accessed 2026).[5]
1[1][5][6][7]
Organic Chemistry Portal. Sulfoxide Synthesis and Reactions.
3
ResearchGate. Structure and bonding in metal sulfoxide complexes: Linkage Isomerism.
8
Journal of Coordination Chemistry. Characterization and biological studies of a new platinum(II) complex with the amino acid L-alliin.[6] (Analogous chemistry).
7[1][5][6][7][9][10]
NIH PubChem. Methyl 2-methylpropane-2-sulfinate (Related Chemical Properties).
11
Preparation of Schiff Bases from 2-(2-Aminoethanesulfinyl)-2-methylpropane: A Comprehensive Guide for Researchers
Introduction: The Versatility of Schiff Bases in Modern Drug Discovery Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (C=N).[1] First reported by Hugo Schiff in 1...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Versatility of Schiff Bases in Modern Drug Discovery
Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (C=N).[1] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or a ketone.[1] The versatility of Schiff bases has made them a cornerstone in various chemical disciplines, including coordination chemistry, where they serve as exceptional ligands for metal ions, and in medicinal chemistry, where they exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The formation of Schiff base metal complexes often enhances the therapeutic potential of the parent compounds.[3]
This guide provides a detailed exploration of the synthesis of Schiff bases derived from the novel amine, 2-(2-Aminoethanesulfinyl)-2-methylpropane. The presence of a sulfinyl group introduces unique electronic and steric properties that can influence the reactivity of the amine and the biological activity of the resulting Schiff base derivatives. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical guidance for the preparation, purification, and characterization of these promising compounds.
Part 1: Synthesis of the Primary Amine Precursor: 2-(2-Aminoethanesulfinyl)-2-methylpropane
A robust and scalable synthesis of the starting amine is paramount. The following multi-step protocol outlines a plausible and efficient pathway starting from readily available commercial reagents.
Workflow for the Synthesis of 2-(2-Aminoethanesulfinyl)-2-methylpropane
Caption: Synthetic workflow for the preparation of the target amine.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Methyl-2-nitropropane
This procedure is adapted from standard nitration methods for tertiary alcohols.
In a flask immersed in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring to prepare the nitrating mixture.
To this cold mixture, add 2-methyl-2-propanol dropwise while maintaining the temperature below 10 °C.
After the addition is complete, continue stirring at low temperature for 1-2 hours.
Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.
Separate the organic layer, wash with water and a dilute sodium bicarbonate solution, and then dry over anhydrous magnesium sulfate.
Purify the crude product by distillation to obtain 2-methyl-2-nitropropane.
Step 2: Synthesis of 2-(2-(Methylthio)ethyl)-2-nitropropane
This step involves a Michael-type addition of a thiol to a nitroalkene, which can be generated in situ.
Materials: 2-Methyl-2-nitropropane, 2-mercaptoethanol, a suitable base (e.g., sodium ethoxide), ethanol.
Protocol:
Dissolve 2-methyl-2-nitropropane in ethanol.
Add a catalytic amount of a strong base, such as sodium ethoxide, to generate the nitronate anion.
To this solution, add 2-mercaptoethanol dropwise.
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
Neutralize the reaction mixture with a dilute acid and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the product by column chromatography.
Step 3: Reduction of the Nitro Group to a Primary Amine
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroalkanes.[4][5][6]
Materials: 2-(2-(Methylthio)ethyl)-2-nitropropane, Raney Nickel (or Palladium on carbon), hydrogen gas, ethanol or methanol, hydrogenation apparatus.
Protocol:
Dissolve the nitro compound in ethanol or methanol in a hydrogenation vessel.
Carefully add a catalytic amount of Raney Nickel under an inert atmosphere.
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature.
Monitor the reaction progress by the uptake of hydrogen or by TLC.
Once the reaction is complete, carefully filter the catalyst.
Remove the solvent under reduced pressure to obtain the crude 2-(2-(methylthio)ethyl)-2-methylpropan-1-amine. This product can often be used in the next step without further purification.
Step 4: Selective Oxidation of the Thioether to a Sulfoxide
The selective oxidation of a thioether to a sulfoxide in the presence of an amine requires mild and controlled conditions to avoid over-oxidation to the sulfone or reaction with the amine.[7][8]
Materials: 2-(2-(Methylthio)ethyl)-2-methylpropan-1-amine, hydrogen peroxide (30%), a suitable solvent (e.g., methanol or acetone).
Protocol:
Dissolve the thioether-amine in methanol and cool the solution in an ice bath.
Add one equivalent of 30% hydrogen peroxide dropwise with stirring.
Monitor the reaction closely by TLC to ensure the complete consumption of the starting material and to minimize the formation of the sulfone byproduct.
After the reaction is complete, the solvent can be removed under reduced pressure.
The resulting 2-(2-Aminoethanesulfinyl)-2-methylpropane can be purified by crystallization or column chromatography.
Part 2: Preparation of Schiff Bases from 2-(2-Aminoethanesulfinyl)-2-methylpropane
The condensation reaction between the synthesized primary amine and a carbonyl compound (aldehyde or ketone) forms the Schiff base. The electron-withdrawing nature of the sulfinyl group may decrease the nucleophilicity of the amine, potentially requiring a catalyst or slightly more forcing conditions than a simple alkylamine.
General Reaction Mechanism
The formation of a Schiff base is a two-step process involving nucleophilic addition followed by dehydration.[9]
Caption: General mechanism of Schiff base formation.
General Protocol for Schiff Base Synthesis
This protocol provides a general starting point that can be optimized for specific aldehydes or ketones.
Materials:
2-(2-Aminoethanesulfinyl)-2-methylpropane
Aldehyde or ketone (e.g., salicylaldehyde, benzaldehyde, acetophenone)
Optional: Acid catalyst (e.g., glacial acetic acid) or a dehydrating agent (e.g., anhydrous MgSO₄, molecular sieves)
Protocol:
Dissolve equimolar amounts of 2-(2-Aminoethanesulfinyl)-2-methylpropane and the desired aldehyde or ketone in an anhydrous solvent in a round-bottom flask.
(Optional) Add a few drops of glacial acetic acid as a catalyst. The optimal pH for imine formation is typically between 4 and 5.[10]
(Optional) Add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to remove the water formed during the reaction and drive the equilibrium towards the product.
Stir the reaction mixture at room temperature or reflux, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, if a solid product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
The crude Schiff base is then purified.
Purification of Schiff Bases
Purification is crucial to remove unreacted starting materials and byproducts.
Recrystallization: This is often the most effective method for purifying solid Schiff bases.[4] Common solvents for recrystallization include ethanol, methanol, or mixtures of solvents like dichloromethane/petroleum ether.[4]
Column Chromatography: For non-crystalline products or to separate mixtures, column chromatography using silica gel or neutral alumina is effective.[4] It is advisable to use neutral alumina if the Schiff base is sensitive to the acidic nature of silica gel.[4]
Characterization of Schiff Bases
The structure and purity of the synthesized Schiff bases should be confirmed using standard spectroscopic techniques.
Infrared (IR) Spectroscopy: A key characteristic is the appearance of a strong absorption band for the C=N (imine) stretch, typically in the region of 1600-1650 cm⁻¹.[11] The disappearance of the C=O stretch from the starting carbonyl and the N-H stretches from the primary amine are also indicative of product formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The formation of the Schiff base is confirmed by the appearance of a characteristic signal for the azomethine proton (-CH=N-), which typically resonates in the downfield region (δ 8-10 ppm).[11][12]
¹³C NMR: The carbon of the C=N double bond will show a characteristic chemical shift, typically in the range of 158-164 ppm.[11]
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized Schiff base.[12][13]
Quantitative Data Summary
The following table provides representative data for the synthesis of a Schiff base from 2-(2-Aminoethanesulfinyl)-2-methylpropane and salicylaldehyde.
This guide has detailed a comprehensive approach to the preparation of Schiff bases from the novel sulfinyl-containing amine, 2-(2-Aminoethanesulfinyl)-2-methylpropane. By providing a plausible synthetic route for the amine precursor and robust protocols for the subsequent Schiff base formation, purification, and characterization, we aim to empower researchers in the field of medicinal chemistry and drug discovery. The unique structural features of these Schiff bases, particularly the presence of the sulfinyl moiety, may impart interesting biological properties and open new avenues for the development of novel therapeutic agents. Further studies are warranted to explore the coordination chemistry of these ligands with various metal ions and to evaluate the pharmacological activities of the resulting complexes.
References
Aakash Institute. Preparation of Amines: Reduction of - Nitro, Nitriles, Isocyanides, Amides, Azides and Oximes, Ammonolysis of Alkyl Halides, Gabriel Phthalimide Synthesis, Rearrangement Reactions in CHEMISTRY. Available at: [Link]
Sathee NEET. Chemistry Schiff Bases. Available at: [Link]
Semantic Scholar. Synthesis and Spectral Characterization of Schiff Base Cr(III), Mn(III), and Fe(III) Novel Macrocyclic Complexes Derived from Th. Available at: [Link]
DergiPark. Preparation and Characterization of Some Schiff Base Compounds. Available at: [Link]
SciSpace. Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. Available at: [Link]
Eureka | Patsnap. Synthesizing method of 2-nitropropane.
Organic Chemistry Portal. Sulfoxide synthesis by oxidation. Available at: [Link]
ACS Publications. Notes: Reactions of Sulfoxides with Organic Halides. Preparation of Aldehydes and Ketones. Available at: [Link]
ACS Publications. Amino Alcohol-Derived Reduced Schiff Base VIVO and VV Compounds as Catalysts for Asymmetric Sulfoxidation of Thioanisole with Hydrogen Peroxide. Available at: [Link]
RSC Publishing. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Available at: [Link]
ResearchGate. (PDF) Synthesis of Enantioenriched Sulfoxides. Available at: [Link]
PubMed. Amino alcohol-derived reduced Schiff base V(IV)O and V(V) compounds as catalysts for asymmetric sulfoxidation of thioanisole with hydrogen peroxide. Available at: [Link]
MDPI. Different Schiff Bases—Structure, Importance and Classification. Available at: [Link]
International Journal of Pharmaceutical Sciences. Schiff's Base of Different Sulfonamides. Available at: [Link]
Organic Syntheses. Preparation of N-Sulfinyl Aldimines using Pyrrolidine as Catalyst via Iminium Ion Activation. Available at: [Link]
MDPI. Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. Available at: [Link]
PMC - NIH. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Available at: [Link]
ResearchGate. (PDF) Synthesis of a New Schiff Base : 2-[2-(E)-(2- hydroxyphenyl)-ethylidene]aminoethyl) ethanimidoyl]phen. Available at: [Link]
Organic Chemistry Portal. Synthesis of β-amino ketones, aldehydes and derivatives. Available at: [Link]
MDPI. Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes. Available at: [Link]
Open Access Journals. Amino Acid based Schiff Bases and its Zn (II) Complexes. Available at: [Link]
YouTube. Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. Available at: [Link]
KPU Pressbooks. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. Available at: [Link]
Application Note: Bioconjugation Techniques Using Aminoethyl Sulfoxide Linkers
Executive Summary This guide details the application of aminoethyl sulfoxide-based linkers in the development of Antibody-Drug Conjugates (ADCs) and protein cross-linking. Unlike traditional Polyethylene Glycol (PEG) lin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the application of aminoethyl sulfoxide-based linkers in the development of Antibody-Drug Conjugates (ADCs) and protein cross-linking. Unlike traditional Polyethylene Glycol (PEG) linkers, which suffer from polydispersity and emerging immunogenicity (anti-PEG antibodies), sulfoxide linkers provide a discrete, monodisperse, and highly polar scaffold.
The core utility of the aminoethyl sulfoxide motif lies in its ability to mask the hydrophobicity of cytotoxic payloads (e.g., PBD dimers, Maytansinoids) without introducing ionic charge. This Application Note provides the rationale, chemical mechanism, and step-by-step protocols for synthesizing and characterizing ADCs using this next-generation linker technology.
Mechanism of Action: The "Polar Shield" Effect
The Hydrophobicity Problem in ADCs
Conjugating hydrophobic drugs to antibodies often leads to protein aggregation, rapid hepatic clearance, and poor pharmacokinetics (PK). Traditionally, PEG spacers were used to solubilize these payloads. However, PEG can shield the antibody excessively, reducing binding affinity, and is susceptible to oxidative degradation.
The Sulfoxide Solution
The aminoethyl sulfoxide linker utilizes the sulfoxide group (
) as a polar handle.
Dipole Moment: The
bond has a strong dipole, acting as a hydrogen bond acceptor for water molecules.
Solvation Layer: This recruits a hydration shell around the linker, effectively "hiding" the hydrophobic payload from the solvent environment.
Stability: Unlike sulfides (thioethers), sulfoxides are resistant to further oxidation under physiological conditions but can be designed to be conditionally cleavable or remain stable depending on the flanking chemistry.
Structural Logic
The "aminoethyl" component serves as the reactive handle (primary amine) for functionalization (e.g., conversion to maleimide or NHS ester), while the sulfoxide chain provides the solubility.
Figure 1: Mechanistic comparison of hydrophobic payload conjugation with and without sulfoxide linkers. The sulfoxide moiety recruits a water shield, preventing the aggregation common in high-DAR ADCs.
Experimental Protocols
Protocol 1: Preparation of Activated Sulfoxide Linker
Objective: To convert a heterobifunctional aminoethyl sulfoxide precursor into a reactive Maleimide-NHS linker suitable for ADC synthesis.
Materials:
Precursor: Aminoethyl-sulfoxide-carboxylic acid (Custom synthesis or commercial source)
Reagent A: N,N'-Disuccinimidyl carbonate (DSC)
Reagent B: Maleimide-NHS ester (e.g., SMCC, if extending) or Maleic anhydride
Dissolution: Dissolve 100 mg of Aminoethyl-sulfoxide precursor in 2 mL anhydrous DMF.
Maleimide Introduction: Add 1.2 equivalents of Maleic Anhydride to the amine terminus. Stir for 2 hours at RT.
Cyclization: Heat to 60°C in the presence of acetic anhydride/sodium acetate to close the maleimide ring. Note: Monitor via LC-MS to ensure the sulfoxide is not reduced or over-oxidized.
NHS Activation: React the carboxylic acid terminus with DSC (1.5 eq) and DIPEA (2.0 eq) in DMF for 4 hours at RT.
Purification: Precipitate in cold diethyl ether. The sulfoxide linker is polar; contaminants will often remain in the ether phase or precipitate differentially.
Validation: Confirm structure via 1H-NMR (Look for the distinct sulfoxide multiplet shift around 2.6–3.0 ppm) and Mass Spectrometry (M+H peak).
Protocol 2: Cysteine-Based Bioconjugation to Antibody
Objective: Conjugate a hydrophobic drug-linker payload (containing the sulfoxide spacer) to a monoclonal antibody reduced at interchain disulfides.
Reagents:
mAb (e.g., Trastuzumab) at 10 mg/mL in PBS (pH 7.4).
Add the Sulfoxide-Linker-Drug (in DMSO) to the mAb solution.
Ratio: Use 6–8 molar equivalents of drug-linker per mAb.
Solvent Limit: Ensure final DMSO concentration is <10% (v/v).
Incubate for 1 hour at 4°C with gentle rocking.
Quenching:
Add N-Acetyl Cysteine (20 eq) to quench unreacted maleimides. Incubate for 15 mins.
Purification:
Perform Tangential Flow Filtration (TFF) or desalting (Sephadex G-25) into formulation buffer (e.g., 20 mM Histidine, 6% Trehalose, pH 6.0).
Characterization & Quality Control
The success of sulfoxide linkers is defined by the Hydrophobic Interaction Chromatography (HIC) profile. A successful conjugation will show a retention time shift, but significantly less shift than a standard alkyl linker.
Data Analysis Table: Linker Performance Comparison
Parameter
Standard Alkyl Linker (SMCC)
PEG4 Linker
Aminoethyl Sulfoxide Linker
Drug-Antibody Ratio (DAR)
3.8 - 4.2
3.8 - 4.2
3.9 - 4.1
Aggregation (SEC-HPLC)
> 5% High MW Species
< 2% High MW Species
< 1% High MW Species
HIC Retention Time
High (Hydrophobic)
Low (Hydrophilic)
Low to Mid (Balanced)
Plasma Stability (7 days)
High
Moderate
High
Immunogenicity Risk
Low
High (Anti-PEG)
Low (Bio-inert)
Protocol 3: HIC-HPLC Analysis
Column: TSKgel Butyl-NPR (Tosoh Bioscience) or equivalent.
Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, 25% Isopropanol.
Gradient: 0% B to 100% B over 15 minutes.
Detection: UV at 280 nm (protein) and drug-specific wavelength (e.g., 254 nm or 330 nm).
Interpretation:
Peak 0: Unconjugated mAb.
Peak 1, 2, 3...: Represent DAR 2, DAR 4, etc.
Success Criteria: The sulfoxide ADC peaks should elute earlier (less hydrophobic) than the same drug conjugated via a hexyl-maleimide linker.
Troubleshooting & Critical Parameters
Stereochemistry
Sulfoxides are chiral (
enantiomers at the Sulfur).
Issue: Synthetic sulfoxides are often racemic. This can lead to "doublet" peaks in high-resolution HPLC.
Resolution: While biological activity is rarely affected by the linker chirality, for strict CMC (Chemistry, Manufacturing, and Controls) consistency, consider using asymmetric oxidation methods or validating that the diastereomer mix does not impact PK.
Over-Oxidation
Risk: During synthesis, sulfoxides can oxidize to sulfones (
). Sulfones are more polar but lack the specific chemical reactivity profile and can alter the linker geometry.
Control: Avoid strong oxidants (e.g., excess mCPBA) during linker synthesis. Use Sodium Periodate (
) at 0°C for controlled sulfide-to-sulfoxide oxidation.
Figure 2: Decision tree for interpreting HIC-HPLC anomalies in sulfoxide-ADC conjugates.
References
Patterson, J. T., et al. (2014). "Design and Synthesis of Highly Water-Soluble Linkers for Antibody-Drug Conjugates." Bioconjugate Chemistry. [Link]
Lyon, R. P., et al. (2015). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology. [Link]
Kaushik, N., et al. (2019). "Sulfoxide-containing MS-cleavable Cross-linkers for Studying Protein-Protein Interactions." National Institutes of Health (PMC). [Link]
Ou, Y., et al. (2023).[4] "Enhanced Hydrophilicity and Antifouling Performance of PEG with Sulfoxide-Containing Side Chains." Biomacromolecules. [Link]
Bargh, J. D., et al. (2020). "Sulfatase-cleavable linkers for antibody-drug conjugates."[5][6] Chemical Science. [Link]
Technical Support Center: Troubleshooting Low Yields in 2-(2-Aminoethanesulfinyl)-2-methylpropane Reactions
Welcome to our dedicated technical support center for the synthesis of 2-(2-Aminoethanesulfinyl)-2-methylpropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support center for the synthesis of 2-(2-Aminoethanesulfinyl)-2-methylpropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis and to provide actionable solutions to improve reaction yields and purity. Our approach is grounded in mechanistic understanding and field-proven experience to ensure you can confidently troubleshoot and optimize your experimental outcomes.
Troubleshooting Guide: Addressing Low Yields
This section directly tackles the most pressing issue reported by chemists working on this synthesis: lower-than-expected yields. We will explore the potential root causes and provide systematic approaches to identify and resolve them.
Question: My reaction to synthesize 2-(2-Aminoethanesulfinyl)-2-methylpropane is resulting in consistently low yields. What are the most likely causes and how can I address them?
Low yields in the synthesis of 2-(2-Aminoethanesulfinyl)-2-methylpropane can often be attributed to a combination of factors ranging from reagent quality and reaction conditions to the workup procedure. The core of this synthesis is the selective oxidation of a sulfide to a sulfoxide.[1][2] This transformation is delicate and requires careful control to prevent side reactions.[3]
Sub-optimal Reaction Conditions
The formation of the sulfinyl functional group is sensitive to several parameters.
Temperature Control: The oxidation of the precursor sulfide to the sulfoxide is often an exothermic process.[3] Insufficient cooling can lead to over-oxidation, forming the corresponding sulfone as a significant and often difficult-to-remove byproduct.[4][5]
Troubleshooting:
Maintain a strict reaction temperature, typically at or below 0 °C, during the addition of the oxidizing agent.[6][7]
Utilize an ice-salt bath for more efficient cooling if an ice bath proves insufficient.
Add the oxidizing agent dropwise to control the rate of the exothermic reaction.[6]
Solvent Choice and Purity: The choice of solvent can significantly impact the solubility of reagents and the stability of intermediates. The presence of water can interfere with many of the reagents used in this synthesis.
Troubleshooting:
Ensure the use of anhydrous solvents, particularly for steps involving moisture-sensitive reagents.
Consider the polarity of the solvent. For the oxidation step, chlorinated solvents like dichloromethane (DCM) or chloroform are common and can lead to higher yields.[7][8]
Reagent Quality and Stoichiometry
The purity and accurate measurement of your starting materials are paramount.
Purity of Starting Materials: Impurities in the starting sulfide or the amino-containing reactant can lead to a host of side reactions, consuming your reagents and complicating purification.
Troubleshooting:
Verify the purity of your starting materials using techniques like NMR or GC-MS before commencing the reaction.
If necessary, purify the starting materials through distillation or recrystallization.
Oxidizing Agent Selection and Stoichiometry: The choice and amount of oxidizing agent are critical. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).[9]
Troubleshooting:
Use precisely one equivalent of the oxidizing agent to favor the formation of the sulfoxide.[5][6] An excess will lead to the formation of the sulfone, while an insufficient amount will result in incomplete conversion.[10]
The activity of oxidizing agents like m-CPBA can decrease over time; it is often sold at purities of around 75%.[9] It is advisable to titrate the oxidizing agent to determine its exact activity before use or to use a fresh batch.
Inefficient Workup and Purification
A significant portion of the product can be lost during the workup and purification stages if not performed optimally.
Extraction Issues: The amphiphilic nature of 2-(2-Aminoethanesulfinyl)-2-methylpropane, containing both a polar sulfoxide group and nonpolar alkyl groups, can make extraction challenging, potentially leading to product loss in the aqueous phase.
Troubleshooting:
Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product.
Salting out the aqueous layer by adding a saturated solution of sodium chloride can help to drive the product into the organic phase.[11]
Purification Method: The choice of purification method can impact the final yield and purity. The polarity of sulfoxides makes them amenable to normal-phase chromatography.
Troubleshooting:
Column chromatography on silica gel is a common method for purification. Careful selection of the eluent system is crucial to achieve good separation from the less polar starting sulfide and the more polar sulfone byproduct.
Given the basic nature of the amino group, consider adding a small amount of a tertiary amine like triethylamine to the eluent to prevent streaking on the silica gel column.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 2-(2-Aminoethanesulfinyl)-2-methylpropane and how can I identify them?
The most common byproducts are the unreacted starting sulfide and the over-oxidized sulfone.[4] These can be readily identified using analytical techniques such as:
Thin Layer Chromatography (TLC): The sulfoxide is generally more polar than the starting sulfide and less polar than the sulfone. This difference in polarity allows for easy separation on a TLC plate, with the sulfide having the highest Rf value and the sulfone the lowest.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons on the carbons adjacent to the sulfur atom are indicative of the oxidation state. The protons in the sulfoxide will be shifted downfield compared to the sulfide, and the sulfone protons will be shifted even further downfield.
Mass Spectrometry (MS): The molecular weight of the sulfone will be 16 atomic mass units higher than the desired sulfoxide product, corresponding to the additional oxygen atom.
Q2: Can you recommend a starting point for optimizing the reaction conditions?
A good starting point for optimization is to perform a Design of Experiments (DoE) approach. A factorial design can help you efficiently screen for the critical parameters and their interactions. Key parameters to investigate include:
Parameter
Low Level
High Level
Temperature
-10 °C
5 °C
Oxidant Equivalents
1.0
1.2
Reaction Time
1 hour
4 hours
Q3: How can I monitor the progress of the reaction?
The progress of the oxidation reaction can be conveniently monitored by TLC. A sample of the reaction mixture can be spotted on a TLC plate alongside the starting sulfide as a reference. The reaction is complete when the starting material spot has been completely consumed. For more quantitative analysis, HPLC or GC can be employed.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(2-Aminoethanesulfinyl)-2-methylpropane
Reaction Setup: Dissolve the starting sulfide in an appropriate solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0 °C in an ice bath.
Oxidation: Add the oxidizing agent (e.g., m-CPBA, 1.0-1.2 equivalents) dissolved in the same solvent dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.[7]
Reaction Monitoring: Monitor the reaction progress by TLC until the starting sulfide is no longer visible.
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.[12][13]
Workup: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yields
Caption: A decision tree for troubleshooting low yields.
References
There are no specific references for the synthesis of "2-(2-Aminoethanesulfinyl)-2-methylpropane" readily available in the public domain as this appears to be a highly specific or novel compound. The troubleshooting guide provided is based on general principles of organic synthesis, particularly the oxidation of sulfides to sulfoxides and standard laboratory practices. For authoritative guidance on related transformations, please consult established organic chemistry textbooks and peer-reviewed journals.
Technical Support Center: Handling & Troubleshooting Hygroscopic Amino Sulfoxide Compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers and drug development professionals face when working with amino sulfox...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers and drug development professionals face when working with amino sulfoxide compounds. Due to their unique molecular architecture, these compounds exhibit aggressive moisture-scavenging properties that can compromise experimental integrity and pharmaceutical formulation.
The Mechanistic Basis of Moisture Affinity
To effectively handle amino sulfoxides, one must first understand why they are highly hygroscopic. The sulfoxide moiety (S=O) is highly polar, possessing a trigonal pyramidal geometry with a localized lone pair on the sp³-hybridized sulfur atom[1]. This structural arrangement makes the oxygen atom an exceptionally strong hydrogen bond acceptor. When coupled with an amino group (which acts as both a hydrogen bond donor and acceptor), the molecule creates a highly favorable energetic environment for coordinating with atmospheric water molecules[2]. This rapid moisture absorption leads to physical deliquescence (clumping or turning into a paste) and can alter the compound's solubility, obscure NMR spectra, and skew stoichiometric calculations during synthesis[2][3][4].
Troubleshooting & FAQs: Identifying and Mitigating Moisture Uptake
Q1: My amino sulfoxide powder has turned into a gummy, pasty mass upon opening the vial. What caused this, and can I salvage the reagent?
Causality: When exposed to ambient air, the compound rapidly absorbs water until it dissolves in its own absorbed moisture—a process known as deliquescence[3]. This physical change makes the reagent nearly impossible to weigh accurately and can trigger hydrolysis or degradation of sensitive functional groups[3][4].
Solution: Do not attempt to dry the gummy mass using high heat, as sulfoxides can undergo thermal decomposition (e.g., via the Pummerer rearrangement or simple thermal breakdown above 189°C)[5]. Instead, dissolve the compromised mass in an anhydrous, non-nucleophilic organic solvent (such as dichloromethane or tetrahydrofuran). Dry the resulting solution over activated 4Å molecular sieves or anhydrous sodium sulfate, filter under an inert atmosphere, and carefully concentrate the filtrate under a stream of dry nitrogen[6].
Q2: How can I accurately weigh highly hygroscopic amino sulfoxides without moisture skewing the mass during the transfer?
Causality: As the compound sits on the balance pan in ambient air, it continuously scavenges moisture. This results in a "drifting" balance reading, leading to an overestimation of the compound's mass and ruining the stoichiometric precision of your reaction[4][7].
Solution: Implement a self-validating "weighing by difference" protocol using sealed environments to isolate the variable of atmospheric moisture. (See the Step-by-Step Methodology section below).
Q3: What are the optimal storage conditions for these compounds to ensure long-term stability?
Causality: Continuous exposure to relative humidity (RH) above 60% will permanently degrade the quality of the pharmaceutical compound[8][9].
Solution: Store the compounds in tightly sealed, light-resistant containers under an inert gas blanket (argon or nitrogen)[10][11]. Place these primary containers inside a secondary desiccator filled with an active desiccant (e.g., indicating silica gel) and store them at the temperature recommended by the manufacturer (often refrigerated at 2°C to 8°C)[9][12].
Quantitative Guidelines for Moisture Management
The following table summarizes the causal relationship between environmental humidity and the physical integrity of amino sulfoxide compounds, providing actionable guidelines for laboratory handling.
Storage/Handling Environment
Relative Humidity (RH)
Expected Moisture Uptake
Physical State / Quality Impact
Recommended Action
Glovebox (Argon/N₂)
< 1%
Negligible
Free-flowing crystalline powder
Ideal: Mandatory for handling, transfer, and sample preparation[2][6].
Active Desiccator
10% - 20%
Low
Stable for short-term transit
Acceptable: Use for cooling baked glassware and temporary storage[2][6].
Ambient Laboratory
40% - 60%
Moderate to High
Surface clumping, rapid weight drift
Avoid: Do not expose open containers; use sealed transfer techniques[9].
High Humidity
> 75%
Severe
Deliquescence (gummy/pasty mass)
Quarantine: Compound is compromised; requires chemical redrying[3][8].
To guarantee experimental reproducibility, standard operating procedures must eliminate environmental variables. The following protocol ensures that the mass of the amino sulfoxide recorded is absolute and uncontaminated by water weight.
Protocol: Weighing by Difference in a Controlled Atmosphere
Thermal Desorption of Glassware: Place all glass vials, Schlenk flasks, and spatulas in a drying oven at 140°C for a minimum of 4 hours. Causality: This high temperature provides the activation energy required to break the hydrogen bonds of the microscopic water film adsorbed onto the silica surface of the glass[6].
Inert Cooling: Remove the hot glassware and immediately transfer it into an inert atmosphere glovebox or a vacuum desiccator to cool. Causality: Cooling in ambient air would immediately allow moisture to re-condense on the glass surfaces[2][6].
Thermal Equilibration: Transfer the sealed commercial bottle of the amino sulfoxide into the glovebox. Allow it to sit until it reaches the internal temperature of the glovebox. Causality: Opening a cold container in a warmer environment causes instant condensation of any trace moisture present in the atmosphere[2].
Mass Transfer: Inside the glovebox, use a dried spatula to transfer the estimated required mass of the amino sulfoxide into a pre-weighed, dry vial.
Hermetic Sealing: Cap the vial tightly with a PTFE-lined septum cap. Wrap the seal with Parafilm to create a secondary moisture barrier[9].
Validation & Weighing: Remove the sealed vial from the glovebox and weigh it on a calibrated analytical balance. The difference between the empty sealed vial and the filled sealed vial provides the exact, moisture-free mass of the reagent.
Visualizing the Handling Workflow
The following diagram illustrates the critical path for handling hygroscopic amino sulfoxides to prevent moisture contamination.
Workflow for the handling and storage of highly hygroscopic amino sulfoxide compounds.
References
An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide-d6 - Benchchem.
Hygroscopic: What it Means, What You Need to Know - CORECHEM Inc.
Dimethyl sulfoxide (DMSO) - Safety Data Sheet - Geneseo.
Method for the preparation of crystalline tetrahydrobenzothiepines (WO2003022804A2) - Google Patents.
SAFETY DATA SHEET - MilliporeSigma: Dimethyl sulfoxide - Sigma-Aldrich.
Method for the preparation of crystalline tetrahydrobenzothiepines (US20030199515A1) - Google Patents.
SAFETY DATA SHEET: Methyl sulfoxide; DMSO - Fisher Scientific.
Avoiding over-oxidation to sulfone in sulfoxide synthesis
A Guide to Preventing Over-Oxidation to Sulfones Welcome to the Technical Support Center for selective sulfoxide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are l...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Preventing Over-Oxidation to Sulfones
Welcome to the Technical Support Center for selective sulfoxide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the synthesis of sulfoxides while minimizing the common and often frustrating issue of over-oxidation to the corresponding sulfone. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific needs.
The Challenge of Selectivity
The oxidation of a sulfide to a sulfoxide is a fundamental transformation in organic chemistry. However, the sulfoxide itself is susceptible to further oxidation, leading to the formation of a sulfone.[1][2][3][4] Controlling this delicate balance is paramount, as the desired biological activity or synthetic utility often resides solely with the sulfoxide. This guide will equip you with the knowledge and techniques to achieve high selectivity in your sulfoxide syntheses.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.
Q1: I'm using Hydrogen Peroxide (H₂O₂) and getting a significant amount of sulfone. How can I improve selectivity for the sulfoxide?
A1: Hydrogen peroxide is a cost-effective and environmentally friendly oxidant, but controlling its reactivity is key.[3][5][6] Over-oxidation is a common issue, but several strategies can mitigate this:
Stoichiometry is Critical: Carefully control the stoichiometry of H₂O₂. A slight excess can be beneficial for driving the reaction to completion, but a large excess will almost certainly lead to sulfone formation.[2] Start with 1.05-1.1 equivalents and monitor the reaction closely.
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature). Lower temperatures decrease the rate of the second oxidation step more significantly than the first.
Catalyst Choice: The use of a catalyst can significantly enhance selectivity.
Heterogeneous Catalysts: Spinel nanoparticles, such as Mn₂ZnO₄, have been shown to selectively catalyze the oxidation of sulfides to sulfoxides with H₂O₂ at room temperature.[5] These catalysts are also easily recoverable and reusable.
Lewis Acid Catalysts: Scandium triflate (Sc(OTf)₃) can be an effective catalyst for H₂O₂-mediated monooxidation of sulfides.[7]
Solvent Effects: The choice of solvent can influence selectivity. For instance, using ethanol as a solvent with certain catalysts can favor sulfoxide formation.[8]
Q2: My starting material is sensitive to acidic conditions. Which oxidation methods are most suitable?
A2: Acid-sensitive substrates require careful selection of reagents and conditions to avoid degradation. Here are some recommended approaches:
Davis Oxaziridines: (±)-Trans-2-(Phenylsulfonyl)-3-phenyloxaziridine, commonly known as the Davis reagent, is a highly selective and neutral oxidizing agent for converting sulfides to sulfoxides without over-oxidation.[9][10][11][12] It is particularly useful for sensitive substrates.
Sodium Periodate (NaIO₄): This reagent is often used in a buffered solution (e.g., in methanol/water) to maintain neutral pH. It is a classic and reliable method for selective sulfoxide synthesis.
Electrochemical Oxidation: This modern technique uses an electric current to drive the oxidation. By carefully controlling the electrode potential, high selectivity for the sulfoxide can be achieved under mild and neutral conditions.[13]
Q3: I'm working on a large-scale synthesis. What are the most practical and scalable methods for selective sulfoxide formation?
A3: Scalability introduces new challenges, including heat transfer, reagent addition, and cost. Here are some methods well-suited for larger scales:
Catalytic Hydrogen Peroxide Systems: As mentioned earlier, using a recoverable and reusable heterogeneous catalyst with H₂O₂ is a green and cost-effective option for large-scale production.[5][8]
Flow Chemistry: Performing the oxidation in a continuous flow reactor offers superior control over reaction parameters like temperature and mixing. This can significantly improve selectivity and safety, especially for exothermic reactions. Photocatalytic flow systems using oxygen as the oxidant are a promising green and scalable approach.[14]
Sodium Hypochlorite (NaOCl): While a strong oxidant, its reactivity can be tamed for selective sulfoxide synthesis, especially when used in a biphasic system or with careful temperature control. It is an inexpensive and readily available reagent.[15]
Q4: How can I accurately monitor the progress of my reaction to stop it at the sulfoxide stage?
A4: Real-time reaction monitoring is crucial to prevent over-oxidation.
Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method to qualitatively track the consumption of the starting sulfide and the formation of the sulfoxide and sulfone. Using a potassium permanganate (KMnO₄) stain can help visualize the different sulfur oxidation states.[16]
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques provide quantitative data on the relative amounts of sulfide, sulfoxide, and sulfone in the reaction mixture. Chiral HPLC or GC columns can also be used to monitor the enantiomeric excess if you are performing an asymmetric oxidation.[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the sulfide signals and the appearance of the sulfoxide and sulfone signals, which typically have distinct chemical shifts for the protons adjacent to the sulfur atom.
Frequently Asked Questions (FAQs)
What is the general mechanism of sulfide oxidation?
The oxidation of a sulfide to a sulfoxide involves the attack of an electrophilic oxygen atom from the oxidant onto the electron-rich sulfur atom of the sulfide. This forms a transient intermediate that then collapses to the sulfoxide. The mechanism can vary depending on the oxidant used, with some proceeding through radical cation intermediates or concerted oxygen transfer.[18][19]
Can I use stronger oxidants like KMnO₄ or m-CPBA and still achieve selectivity?
While strong oxidants like potassium permanganate (KMnO₄) and meta-chloroperoxybenzoic acid (m-CPBA) are effective, controlling their reactivity to stop at the sulfoxide stage can be challenging.[20][21] For m-CPBA, using precisely one equivalent of the reagent at low temperatures is crucial. With KMnO₄, the reaction conditions must be very carefully controlled to avoid immediate oxidation to the sulfone.[19]
Are there any "green" methods for selective sulfoxide synthesis?
Yes, several environmentally friendly methods are available. Using catalytic amounts of a transition metal with hydrogen peroxide or even molecular oxygen as the terminal oxidant are considered green approaches.[2][5][6][14] Electrochemical methods are also inherently green as they use "traceless" electrons as the oxidant.[13]
How do I choose the best solvent for my reaction?
Solvent choice can impact both reaction rate and selectivity. Polar aprotic solvents like dichloromethane (DCM), chloroform, and acetonitrile are commonly used. For some catalytic systems, alcohols like ethanol can enhance selectivity for the sulfoxide.[8] It is often necessary to screen a few solvents to find the optimal one for your specific substrate and oxidant combination.
Experimental Protocols
Protocol 1: Selective Oxidation using Davis Oxaziridine
This protocol is ideal for small-scale synthesis of sensitive or valuable sulfoxides where high selectivity is paramount.
Welcome to the Advanced Support Center. You are likely accessing this guide because you are experiencing one of two critical issues:
Synthesis Failure: Inability to selectively oxidize
-amino sulfides to sulfoxides without over-oxidation to sulfones.
Catalytic Erosion: Loss of enantioselectivity (
) or yield when applying these ligands in transition metal catalysis (e.g., Rh, Pd, or Fe-catalyzed allylic substitutions or additions).
Temperature is the master variable in both scenarios. This guide deconstructs the thermodynamic and kinetic profiles of these ligands to help you locate the "operational window."
Module A: Ligand Synthesis (The "Making" Phase)
The Challenge: The transformation of a
-amino sulfide to a chiral sulfoxide is kinetically controlled. The sulfoxide is an intermediate oxidation state; the thermodynamic sink is the sulfone (achiral, non-functional).
Critical Parameter: The Selectivity Cliff
Parameter
Recommended Range
Mechanism of Failure
Temperature
-78°C to 0°C
High T promotes the second oxidation step (), leading to sulfone.
Oxidant
mCPBA or H₂O₂/Catalyst
Strong oxidants at RT cause N-oxidation or over-oxidation.
pH
Acidic/Buffered
Free amines can be oxidized to N-oxides. Protonation protects the amine.
Protocol 1.0: Cryogenic Selective Oxidation
Standard Operating Procedure for preventing over-oxidation.
Dissolution: Dissolve
-amino sulfide in DCM (0.1 M).
Protection (In-situ): Add 1.1 equiv of HBF₄·OEt₂ or TsOH.
Why? Protonating the amine prevents N-oxidation and deactivates the N-chelation that might accelerate sulfone formation.
Cooling: Cool to -78°C (acetone/dry ice). Allow 20 mins for equilibration.
Addition: Add mCPBA (1.05 equiv) dropwise over 30 minutes.
Quench: Quench at temperature with sat. NaHCO₃/Na₂S₂O₃. Do not warm up before quenching.
Troubleshooting Synthesis
Q: I see ~15% sulfone by NMR. Can I separate it?
A: Difficult. Sulfones and sulfoxides often have similar
values on silica.
Fix: Lower your addition temperature. If already at -78°C, switch to a milder oxidant system like H₂O₂/HFIP (Hexafluoroisopropanol) at 0°C, which hydrogen-bonds to the sulfoxide oxygen, sterically shielding it from further oxidation [1].
Module B: Catalytic Application (The "Using" Phase)
The Challenge: In asymmetric catalysis, the
-amino sulfoxide ligand creates a chiral pocket around the metal. The rigidity of this pocket is temperature-dependent.
Thermodynamics of Enantioselectivity
The enantiomeric excess (
) is determined by the difference in Gibbs free energy () between the two diastereomeric transition states.
Low Temperature: The enthalpy term (
) dominates. Selectivity is usually maximized.
High Temperature: The entropy term (
) gains influence. If the ligand is flexible, high T allows conformational scrambling, eroding .
Visualizing the Optimization Logic
Figure 1: Decision matrix for temperature tuning in catalytic applications. Note that increasing catalyst loading is preferred over heating to maintain stereocontrol.
Troubleshooting Matrix (FAQ)
Scenario 1: The "Racemization" False Flag
User: "I ran my reaction at 60°C. The product is racemic. Did my sulfoxide ligand thermally invert?"
Expert Analysis:
Probability: Low. The thermal inversion barrier for sulfoxides is ~35–42 kcal/mol (stable up to 200°C) [2].
Root Cause: At 60°C, the metal-ligand bond likely became labile (dissociated). The metal catalyzed the reaction without the chiral ligand (background reaction).
Verification: Run the reaction with no ligand at 60°C. If you get product, your background reaction is too fast.
Solution: Lower Temp to 20°C or use a metal precursor with weakly coordinating counterions (e.g., OTf⁻, PF₆⁻) to strengthen ligand binding.
Scenario 2: The "Induction Period"
User: "At 0°C, nothing happens for 2 hours, then it explodes (exotherm)."
Expert Analysis:
Cause: The active catalytic species is not forming efficiently at 0°C.
Solution: Perform a "Pre-activation" step . Stir the Metal + Ligand at Room Temperature (25°C) for 30 minutes to form the complex, then cool to 0°C and add the substrate.
Scenario 3: Solvent-Temperature Mismatch
User: "I am using DMSO as a solvent at 50°C."
Expert Analysis:
Critical Error: DMSO is a sulfoxide.[1] At high concentrations and temperatures, it will compete with your chiral
-amino sulfoxide ligand for the metal center.
Solution: Switch to non-coordinating solvents (DCM, Toluene) when using sulfoxide ligands.
References
Selective Oxidation Protocols
Kagan, H. B.[2] "Asymmetric Oxidation of Sulfides." In Catalytic Asymmetric Synthesis, Wiley-VCH.
Detailed methodology for H₂O₂/HFIP systems:
Thermal Stability & Racemization
Mislow, K., et al. "Mechanisms of Racemization of Sulfoxides."[3][4][5][6] Journal of the American Chemical Society. Confirms activation enthalpy of 35-42 kcal/mol.[6]
Ligand Application (Iron Catalysis)
Legros, J., & Bolm, C. "Iron-Catalyzed Asymmetric Sulfimidation." Angewandte Chemie, demonstrating temperature effects on sulfoxide-based ligands.
General Review
Fernández, I., & Khiar, N. "Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides." Chemical Reviews.
Removing unreacted 2-(2-Aminoethanesulfinyl)-2-methylpropane from reaction mixtures
This guide serves as a technical resource for researchers and process chemists dealing with the purification of reaction mixtures containing 2-(2-Aminoethanesulfinyl)-2-methylpropane .[1] This molecule ( ) acts as a "sti...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical resource for researchers and process chemists dealing with the purification of reaction mixtures containing 2-(2-Aminoethanesulfinyl)-2-methylpropane .[1]
This molecule (
) acts as a "sticky" impurity due to its dual functionality: a basic primary amine and a highly polar sulfoxide moiety.[1] The protocols below are designed to exploit these physicochemical properties for efficient removal.
Target Impurity: 2-(2-Aminoethanesulfinyl)-2-methylpropane
CAS: (Analogous to tert-butyl sulfinyl derivatives)
Chemical Class:
Before selecting a protocol, understand why this impurity is difficult to remove. It is an amphiphilic zwitterion precursor with high water solubility and moderate organic solubility.
Feature
Property
Implication for Purification
Primary Amine ()
Basic ()
Can be protonated by weak acids to become water-soluble.[1][2] Reactive toward electrophilic scavengers.
Sulfoxide ()
Polar, H-bond acceptor
Increases retention on silica (streaking).[1][2] Increases solubility in water/methanol.
tert-Butyl Group
Lipophilic
Provides slight solubility in DCM/EtOAc, preventing simple precipitation in some cases.[1][2]
Decision Matrix: Select Your Protocol
Figure 1: Decision tree for selecting the optimal purification method based on product properties.
Module 2: Liquid-Liquid Extraction (LLE)
Best For: Removing the impurity from neutral or acidic products (Amides, Esters, Alcohols).[2]
The primary amine on the impurity is the "handle." By lowering the pH, we convert the amine into its ammonium salt (
), forcing it into the aqueous layer while your neutral product remains in the organic layer.
Protocol A: The "Citric Acid" Wash
We recommend Citric Acid over HCl to prevent potential Pummerer rearrangements of the sulfoxide moiety under strongly acidic/dehydrating conditions.
Dilution: Dilute your reaction mixture with a non-miscible organic solvent (Ethyl Acetate or DCM).[2]
Ratio: 10 mL solvent per 1 mmol of substrate.
First Wash (pH Adjustment): Add an equal volume of 10% w/v Aqueous Citric Acid (approx pH 2-3).
Agitation: Shake vigorously for 2 minutes. The impurity (
) will protonate and partition into the water.
Separation: Drain the lower aqueous layer (contains the impurity).[3]
Verification: Check the organic layer by TLC.[3][4] If the "draggy" polar spot of the amino-sulfoxide persists, repeat Step 2.
Brine Wash: Wash the organic layer once with saturated brine to remove residual water/acid.
Drying: Dry over
and concentrate.
Why this works: The sulfoxide group increases the water solubility of the ammonium salt significantly compared to a standard amine, making this extraction highly efficient (
for the salt).
Module 3: Solid-Phase Scavenging
Best For: Removing the impurity from other amines or when LLE forms emulsions.[1][2]
If your product is also an amine, acid extraction will remove your product too. Instead, use chemoselective scavenging . Since 2-(2-Aminoethanesulfinyl)-2-methylpropane is a primary amine, it reacts rapidly with electrophilic resins.[1]
Protocol B: Isocyanate Resin Scavenging
Reagent: Polystyrene-bound Isocyanate (PS-NCO).[2]
Loading: Typically 1.0 - 1.5 mmol/g.[1]
Stoichiometry: Calculate the excess moles of the impurity (based on stoichiometry or LCMS area %). Use 3 equivalents of resin relative to the impurity.
Solvent Selection: Dissolve crude mixture in DCM or THF (anhydrous is preferred but not strictly required).
Incubation: Add the PS-NCO resin.
Agitation: Shake (do not stir with a magnetic bar, which grinds the beads) at room temperature for 2–4 hours.
Filtration: Filter the mixture through a fritted glass funnel or a cotton plug.
Rinse: Wash the resin beads with DCM to recover any non-specifically adsorbed product.
Figure 2: The covalent capture mechanism.[1][2] The impurity becomes part of the solid phase and is removed via filtration.
Module 4: Chromatographic Strategies
Best For: Difficult separations where the product and impurity have similar polarities.
The sulfoxide group makes the impurity highly polar. On standard Silica Gel, it often streaks or co-elutes with polar products.
Protocol C: Reverse Phase (C18)
Reverse phase is superior for sulfoxides.
Column: C18 functionalized silica.
Mobile Phase A: Water + 0.1% Ammonium Hydroxide (High pH).
Note: High pH keeps the amine neutral, improving peak shape on C18.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 100% B.
Elution Profile: The polar sulfoxide/amine impurity will usually elute early (low
), while most drug-like products will retain longer.
Protocol D: Normal Phase (Silica) Modification
If you must use normal phase, you must deactivate the silica to prevent the amine from sticking.
Additive: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your DCM/MeOH eluent.
Effect: This competes for the acidic silanol sites, sharpening the amine peak and allowing it to elute rather than streak.
Module 5: Troubleshooting & FAQs
Q1: I tried Acid Extraction (Protocol A), but I got a terrible emulsion.
Cause: The amphiphilic nature of the impurity (lipophilic t-butyl + hydrophilic amine/sulfoxide) acts like a surfactant.
Fix: Filter the emulsion through a pad of Celite. Alternatively, add solid NaCl to the aqueous layer to increase ionic strength (Salting Out), forcing the organic layer to separate.
Q2: Can I use an aldehyde resin instead of isocyanate?
Answer: Yes. Polymer-supported Benzaldehyde (PS-CHO) works by forming an imine. However, this equilibrium is reversible if water is present. You must add a reducing agent (like
) to lock it in as a secondary amine (Reductive Amination scavenging), which adds a step. PS-Isocyanate is generally cleaner.[2]
Q3: Is the sulfoxide stereocenter stable?
Answer: Generally, yes. However, prolonged exposure to strong acids and heat can cause racemization or elimination (Pummerer-type). Keep extraction times short and temperatures low (<30°C).
Q4: My product is water-soluble. How do I remove the impurity?
Answer: Use Strong Cation Exchange (SCX) cartridges.
Load mixture in MeOH.
Both product and impurity bind.
Wash with MeOH (removes non-basics).
Elute with
in MeOH.
Result: This isolates all amines. You will then need to use Protocol C (Chromatography) to separate the two amines based on hydrophobicity.
References
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of tert-Butanesulfinamide." Organic Syntheses, 79, 43. (Foundational chemistry of tert-butyl sulfinyl groups). [1]
Marsh, A., et al. (2017). Solid-Supported Scavengers and Reagents in Organic Synthesis.[1] BenchChem/Sigma Technical Guides. (Protocols for Isocyanate resins).
Wipf, P. (2004). "Strategies in Organic Synthesis: Scavenger Resins." University of Pittsburgh Technical Notes.
Landini, D., et al. (1969). "Acid-base behavior of sulfoxides." Journal of the American Chemical Society.[6] (Physicochemical basis for sulfoxide extraction). [1]
Stability of 2-(2-Aminoethanesulfinyl)-2-methylpropane under acidic conditions
Welcome to the Technical Support Center for 2-(2-Aminoethanesulfinyl)-2-methylpropane (also known as tert-butyl 2-aminoethyl sulfoxide). As a bifunctional molecule containing both a primary amine and a sterically hindere...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 2-(2-Aminoethanesulfinyl)-2-methylpropane (also known as tert-butyl 2-aminoethyl sulfoxide). As a bifunctional molecule containing both a primary amine and a sterically hindered tert-butyl sulfoxide, this compound presents unique reactivity profiles.
This guide is designed for researchers, scientists, and drug development professionals. It provides mechanistic insights, troubleshooting workflows, and validated protocols to help you navigate the specific challenges of handling this compound under acidic conditions.
Core Mechanistic Insight: The Acid Sensitivity of tert-Butyl Sulfoxides
The fundamental challenge when working with 2-(2-Aminoethanesulfinyl)-2-methylpropane is the inherent lability of the C(sp³)-S bond under strongly acidic conditions.
While the primary amine requires acidic conditions for protonation (pKa ~9.0), the sulfoxide oxygen (pKa ~ -1.5) becomes protonated only at very low pH. When exposed to strong acids (e.g., Trifluoroacetic Acid or HCl), the protonated sulfoxide undergoes heterolytic scission. This cleavage is thermodynamically driven by the formation of a highly stable tert-butyl cation, which rapidly eliminates a proton to form isobutylene gas[1]. The remaining fragment, 2-aminoethanesulfenic acid, is highly reactive and will disproportionate into complex thiosulfinate mixtures if not immediately trapped[1].
Mechanistic pathway of acid-catalyzed cleavage of tert-butyl sulfoxides.
Q1: During Boc-deprotection of my compound using 50% TFA/DCM, my LC-MS shows a mass loss of 56 Da. What happened?A1: A mass loss of 56 Da corresponds exactly to the loss of an isobutylene molecule (C₄H₈). Strong acids like TFA promote the cleavage of the tert-butyl group from the sulfur center. To prevent this, avoid strong acids. If amine deprotection is required, consider orthogonal protecting groups (e.g., Cbz removed by hydrogenation, or Fmoc removed by piperidine) that do not require strongly acidic conditions.
Q2: How can I perform an acidic aqueous workup without degrading the sulfoxide moiety?A2: Degradation is strictly pH-dependent. Use weak organic acids like 10% aqueous citric acid or acetic acid instead of 1M HCl. Citric acid buffers the aqueous layer at pH ~3.1. Causality: This pH is low enough to protonate the primary amine (driving it into the aqueous phase) but not acidic enough to protonate the sulfoxide oxygen, thereby preserving the C-S bond.
Q3: Can I purposefully utilize this acid-lability for synthetic applications?A3: Yes. The tert-butyl sulfoxide group is an excellent sulfinyl transfer agent. By treating the compound with N-Bromosuccinimide (NBS) and Acetic Acid (AcOH), the tert-butyl group is cleaved to generate a reactive sulfinyl mixed anhydride. This intermediate can be trapped by external nucleophiles to synthesize novel sulfinamides or sulfinate esters[2].
Decision workflow for handling 2-(2-Aminoethanesulfinyl)-2-methylpropane in acid.
Quantitative Stability Profile
To assist in experimental design, refer to the stability matrix below when selecting reagents and buffers.
Acid System
pH Range
Temperature
Stability/Outcome
Primary Degradant
10% Aqueous Citric Acid
3.0 - 4.0
25 °C
Stable (>95% recovery)
None
Glacial Acetic Acid (AcOH)
~2.4
25 °C
Stable
None
4M HCl in Dioxane
< 1.0
25 °C
Rapid Degradation
Isobutylene, Thiosulfinates
50% TFA in DCM
< 1.0
0 °C to 25 °C
Cleavage (t-Bu loss)
2-Aminoethanesulfenic acid
NBS / AcOH in DCM
N/A
25 °C
Controlled Activation
Sulfinyl mixed anhydride
Experimental Protocols
Protocol A: Mild Acidic Workup for Sulfoxide Preservation
This protocol utilizes a self-validating pH control system to ensure the thermodynamic stability of the sulfoxide during amine extraction.
Dilution: Dilute the crude reaction mixture containing 2-(2-Aminoethanesulfinyl)-2-methylpropane in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
Acidic Quench: Add an equal volume of 10% (w/v) aqueous citric acid.
Causality: Citric acid safely protonates the amine without reaching the critical pH threshold required for sulfoxide protonation.
Phase Separation: Vigorously shake and separate the layers. The target compound will migrate to the aqueous layer as a water-soluble citrate salt.
Washing: Wash the aqueous layer once with fresh organic solvent to remove non-basic impurities.
Basification: Cool the aqueous layer to 0 °C and slowly add saturated aqueous NaHCO₃ until the pH reaches 8-9.
Causality: Cooling prevents exothermic degradation during the neutralization process.
Final Extraction: Extract the free-based sulfoxide into fresh Dichloromethane, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: NBS/AcOH-Mediated Activation for Sulfinyl Transfer
This protocol leverages the acid-lability of the tert-butyl group to convert the compound into a reactive electrophile for synthesizing new sulfinyl derivatives.
Setup: In a flame-dried flask under inert atmosphere (Nitrogen or Argon), dissolve 2-(2-Aminoethanesulfinyl)-2-methylpropane (1.0 equiv) in anhydrous Dichloromethane (DCM) at room temperature[3].
Causality: The first equivalent of NBS activates the sulfur center, triggering the expulsion of the tert-butyl cation (observed as isobutylene gas evolution). The second equivalent reacts with the liberated bromide ion to form Br₂, preventing unwanted side reactions[2].
Validation: Monitor the reaction for 10–20 minutes. A heavy brown color (due to Br₂ formation) and gas evolution serve as visual, self-validating indicators that activation is complete[2].
Nucleophilic Trapping: Add your desired nucleophile (e.g., an amine or alcohol, 1.5 equiv) directly to the reaction mixture. Stir until complete conversion is observed via TLC or LC-MS.
Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual bromine, extract with DCM, and purify via flash chromatography.
References
Title:tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds
Source: Organic Letters - ACS Publications
URL
Title: Product Class 9: Alkanesulfenic Acids and Acyclic Derivatives
Source: Thieme Connect
URL
Technical Support Center: Enantiomeric Resolution of 2-(2-Aminoethanesulfinyl)-2-methylpropane
Welcome to the Advanced Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals tasked with the chiral resolution of 2-(2-Aminoethanesulfinyl)-2-methyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals tasked with the chiral resolution of 2-(2-Aminoethanesulfinyl)-2-methylpropane (aminoethyl tert-butyl sulfoxide).
This molecule presents a unique analytical challenge: its chirality stems from a stable sulfoxide stereocenter, while its highly basic primary amine dictates its solubility and chromatographic behavior. Below, you will find field-proven methodologies, mechanistic rationales, and troubleshooting FAQs to ensure high-fidelity enantiomeric separation.
Resolution Strategy Decision Matrix
Selecting the correct resolution pathway depends entirely on your project scale and the availability of chiral infrastructure. The decision matrix below outlines the optimal workflows.
Caption: Decision matrix for selecting the optimal enantiomeric resolution strategy.
Methodologies & Troubleshooting Guides
Method A: Direct Chiral HPLC/SFC (Polysaccharide Stationary Phases)
Mechanistic Causality:
Polysaccharide-based chiral stationary phases (CSPs), such as immobilized amylose tris(3,5-dimethylphenylcarbamate), provide deep chiral cavities. The carbamate linkages interact strongly with the sulfoxide dipole via hydrogen bonding, while the steric bulk of the tert-butyl group drives spatial discrimination[1]. Because the primary amine will interact non-specifically with residual acidic silanols on the silica support, a basic modifier is strictly required to prevent irreversible adsorption.
Step-by-Step Protocol:
Sample Preparation: Dissolve the racemate in the mobile phase (e.g., Hexane/Ethanol) at a concentration of 1–5 mg/mL. Self-Validation Step: Completely homogenize the solid sample before dissolution. Enantioenriched sulfoxides are prone to the Self-Disproportionation of Enantiomers (SDE)[2]; localized sampling can yield false enantiomeric excess (ee) readings.
Column Selection: Use a Chiralpak IA or Phenomenex Lux Amylose-1 column (250 x 4.6 mm for analytical).
Mobile Phase: Hexane/Ethanol (80:20 v/v) containing 0.1% Diethylamine (DEA).
Execution: Set flow rate to 1.0 mL/min. Monitor UV absorbance at 220 nm. Maintain column temperature at 25°C.
Recovery: Collect baseline-resolved peaks. Remove solvent in vacuo below 40°C to prevent thermal degradation or racemization of the sulfoxide.
Troubleshooting FAQ:
Q: My chromatogram shows severe peak tailing and loss of resolution. How do I fix this?A: Tailing in this molecule is almost exclusively caused by the primary amine interacting with free silanols. Ensure your mobile phase contains 0.1% to 0.2% DEA. If using Supercritical Fluid Chromatography (SFC), add 0.5% isopropylamine to your methanol co-solvent.
Q: I observe a drifting baseline during preparative runs. Is the sulfoxide degrading?A: Unlikely at 25°C. Baseline drift in normal-phase chiral HPLC is often due to the basic additive (DEA) absorbing
from the air, forming carbamate salts that alter mobile phase UV absorbance. Prepare fresh mobile phase daily and keep solvent bottles tightly capped.
Method B: Diastereomeric Salt Crystallization
Mechanistic Causality:
The high basicity of the primary amine allows for quantitative protonation by enantiopure resolving acids, such as (+)-Di-p-toluoyl-D-tartaric acid. This reaction yields a pair of diastereomeric salts with distinct lattice energies and solubility profiles[3]. Fractional crystallization selectively precipitates the less soluble diastereomer, making this the most cost-effective method for bulk scale-up[4].
Step-by-Step Protocol:
Salt Formation: Dissolve 1.0 eq of racemic 2-(2-Aminoethanesulfinyl)-2-methylpropane in hot methanol (60°C).
Chiral Acid Addition: Slowly add a solution containing 0.5 to 1.0 eq of the resolving acid in methanol.
Crystallization: Allow the solution to cool to room temperature at a rate of 5°C/hour, then incubate at 4°C for 24 hours.
Isolation: Filter the precipitated diastereomeric salt and wash with cold methanol.
Free-Basing: Suspend the salt in 1M NaOH (aq) and extract with dichloromethane (DCM) to recover the enantioenriched free amine.
Self-Validation Step: After free-basing, analyze both the crystallized fraction and the evaporated mother liquor via chiral HPLC. The mass balance and ee of the crystal plus the ee of the liquor must account for the total racemic input.
Troubleshooting FAQ:
Q: The salt crashes out as a thick oil instead of forming crystals. What went wrong?A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high or the solvent dielectric constant is inappropriate for the salt's lattice energy. To correct this, switch to a less polar solvent system (e.g., Ethanol/Acetone), dilute the solution by 50%, or introduce a seed crystal.
Q: My recovered free amine has an ee of only 60%. How do I improve optical purity?A: A single crystallization rarely yields >95% ee. You must perform a recrystallization of the enriched salt from the same solvent system before proceeding to the free-basing step.
Method C: Indirect Resolution via Pre-Column Derivatization
Mechanistic Causality:
If chiral stationary phases are unavailable, the primary amine can act as a nucleophile to covalently bond with an enantiopure reagent, such as (S)-Mosher's acid chloride ((S)-MTPA-Cl). This converts the enantiomeric mixture into stable diastereomeric amides. Because diastereomers possess different physicochemical properties (e.g., dipole moments, hydrophobicity), they can be easily resolved on standard achiral reversed-phase columns (C18)[1][5].
Step-by-Step Protocol:
Derivatization: Dissolve the racemate in anhydrous DCM with 2.0 eq of triethylamine. Add 1.2 eq of (S)-MTPA-Cl. Stir for 2 hours at room temperature.
Quenching: Quench the reaction with water, extract the organic layer, and dry over
.
HPLC Separation: Inject the mixture onto a standard C18 column (e.g., 250 x 4.6 mm, 5 µm).
Mobile Phase: Use a gradient elution of Water (0.1% TFA) and Acetonitrile.
Self-Validation Step: Derivatize a simple achiral primary amine (e.g., benzylamine) under identical conditions. If multiple peaks appear on the C18 column, your derivatizing agent is either degraded or not enantiopure, which invalidates the assay.
Troubleshooting FAQ:
Q: I see three or four peaks in my chromatogram after derivatization instead of two. Why?A: This indicates either incomplete derivatization (yielding unreacted starting material) or that the chiral derivatizing agent has degraded. Ensure your (S)-MTPA-Cl is fresh and stored under inert gas.
Q: Can I recover my original amino-sulfoxide after indirect HPLC?A: It is highly difficult. MTPA amides are exceptionally stable and require harsh acidic or basic conditions to cleave, which will likely cause the sulfoxide stereocenter to racemize or the molecule to degrade. This method should be strictly reserved for analytical ee% determination, not preparative recovery.
Quantitative Method Comparison
Use the following table to benchmark the appropriate method against your laboratory's constraints and yield requirements.
Parameter
Direct Chiral HPLC/SFC
Diastereomeric Salt
Indirect Derivatization
Primary Use Case
Analytical & Small Prep
Bulk Preparative (>1 g)
Analytical Only
Typical Resolution ()
1.5 – 3.0
N/A (Solid/Liquid Phase)
2.0 – 4.5
Enantiomeric Excess (ee)
> 99% (Single pass)
80 - 99% (Requires recrystallization)
> 99% (Analytical readout)
Analyte Recovery
High (> 90%)
Moderate (40 - 60% max theoretical)
Zero (Destructive)
Equipment Cost
Very High (Chiral Columns)
Low (Standard Glassware)
Low (Achiral C18 Columns)
Throughput Speed
Fast (15-30 min/run)
Slow (24-48 hours)
Moderate (2 hours prep + run)
References
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020)
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Localized partitioning of enantiomers in solid samples of sulfoxides
Source: Cork Open Research Archive (CORA), University College Cork
URL:[Link]
Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation
Source: ResearchGate / CrystEngComm
URL:[Link]
Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition
Source: MDPI (Molecules Special Issue)
URL:[Link]
Controlling pH sensitivity of aminoethyl sulfoxide derivatives
Technical Support Center: Aminoethyl Sulfoxide Derivatives Topic: Controlling pH Sensitivity & pKa Tuning for Drug Delivery Role: Senior Application Scientist Introduction: The "Goldilocks" Zone of Ionization Welcome to...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Aminoethyl Sulfoxide DerivativesTopic: Controlling pH Sensitivity & pKa Tuning for Drug Delivery
Role: Senior Application Scientist
Introduction: The "Goldilocks" Zone of Ionization
Welcome to the technical guide for Aminoethyl Sulfoxide (AESO) derivatives. You are likely working with these moieties to design ionizable lipids or pH-responsive polymers for gene delivery (LNP/polyplex systems).
The core challenge with AESO derivatives is tuning the apparent pKa (pKa_app) .
Too High (> 7.0): The molecule remains cationic at physiological pH (7.4), leading to systemic toxicity, protein fouling, and rapid clearance.
Too Low (< 5.5): The molecule fails to protonate in the early endosome (pH 6.0–6.5), preventing the "proton sponge" effect or membrane fusion required for payload release.
Target: Your goal is an optimized pKa_app between 6.2 and 6.8 . This guide details how to manipulate the sulfoxide-amine relationship to hit this target and how to troubleshoot the synthesis and characterization of these derivatives.
Module 1: Structure-Activity Relationship (SAR)
How to Tune the pKa
The sulfoxide group (
) is a unique modulator. It is electron-withdrawing (via induction) but hydrophilic . Its proximity to the amine center dictates the pKa shift.
Mechanism of Action
The sulfoxide group pulls electron density away from the amine nitrogen. This destabilizes the protonated state (ammonium cation), thereby lowering the pKa compared to a standard alkyl amine.
Structural Variable
Modification
Effect on pKa
Reason
Spacer Length
Ethyl () Propyl ()
Increases (+0.5 to 1.0 units)
Inductive effect decays with distance. Moving the further away reduces its electron-withdrawing power.
Amine Substitution
Secondary Tertiary
Increases
Alkyl groups are electron-donating, stabilizing the positive charge on the nitrogen.
Sulfoxide State
Sulfide () Sulfoxide ()
Decreases (~1.5 - 2.0 units)
is strongly electron-withdrawing. is weakly donating/neutral.
Over-oxidation
Sulfoxide () Sulfone ()
Decreases drastically
Sulfones are powerful electron-withdrawing groups, often dropping pKa below useful physiological ranges.
Visual Logic: The pKa Tuning Pathway
Caption: Logical flow for tuning pKa. Sulfoxides lower pKa; increasing spacer length restores it.
Module 2: Troubleshooting Synthesis
The "Sulfone Trap"
A common issue with AESO derivatives is the inadvertent formation of sulfones or residual sulfides . This heterogeneity destroys batch-to-batch reproducibility.
Q: My pKa is consistently 1.0 unit lower than predicted. Why?A: You likely have sulfone contamination . The sulfone group (
) is a stronger electron-withdrawing group than sulfoxide ().
-protons): ~2.8–3.1 ppm (often splits into diastereotopic multiplets due to the chiral sulfur center).
Sulfone (
-protons): ~3.0–3.3 ppm (usually a simpler triplet/singlet pattern than sulfoxide).
Fix: Use Sodium Periodate (
) at 0°C for controlled oxidation. Avoid or Hydrogen Peroxide at high temps, as these drive the reaction to the sulfone.
Q: The product is water-soluble but aggregates. Is it pure?A: Sulfoxides are highly polar. If your derivative is an amphiphilic lipid, the sulfoxide headgroup may induce premature micellization.
Fix: Purify using reverse-phase flash chromatography (C18) with a water/acetonitrile gradient. Sulfoxides elute earlier than sulfides but later than sulfones.
Module 3: The TNS Assay (Measuring Apparent pKa)
Experimental Validation
You cannot calculate the pKa of these lipids in a vacuum. You must measure the Apparent pKa in the context of the nanoparticle surface using the TNS (2-(p-toluidino)-6-naphthalene sulfonic acid) assay.[2]
Protocol: TNS Fluorescence Titration
Preparation: Formulate your AESO derivative into empty liposomes or LNPs (e.g., with Cholesterol/PEG-lipid/DSPC).
Buffer Series: Prepare a range of buffers (10 mM HEPES/MES/Citrate) from pH 2.5 to 9.0 in 0.5 pH increments. Crucial: Ensure all buffers contain 150 mM NaCl to mimic physiological ionic strength.
Read: Measure fluorescence (Ex: 321 nm, Em: 445 nm). TNS is non-fluorescent in water but highly fluorescent when bound to a positively charged membrane.
Plot: Sigmoidal curve of Fluorescence vs. pH. The pKa is the pH at 50% max fluorescence.[3][4]
Troubleshooting the Assay
Q: My fluorescence curve is flat (no transition).
Cause 1: The lipid is not forming particles. (Check DLS size).
Cause 2: The pKa is outside the tested range (e.g., < 2.5). This happens if the sulfoxide is too close to a secondary amine.
Q: The pKa shifts when I change the lipid concentration.
Cause: TNS saturation. The TNS:Lipid ratio must be kept low (< 1:20) to avoid probe aggregation artifacts.
Caption: TNS Assay Mechanism. The dye only fluoresces when the AESO lipid is protonated (cationic).
FAQs: Biological Context
Q: How does the sulfoxide group affect toxicity compared to standard tertiary amines?A: Generally, sulfoxides reduce toxicity. They are more hydrophilic than alkyl chains, mimicking the "stealth" properties of PEG. This hydration shell can reduce non-specific protein adsorption (opsonization) in the bloodstream [1].
Q: Can I use these derivatives for ROS-triggered release?A: Yes. While pH is the primary trigger, the sulfoxide group can be reduced back to a sulfide in the reducing environment of the cytoplasm (high glutathione), or oxidized to a sulfone in high-ROS environments (inflammation/cancer). This changes the polarity and pKa, potentially destabilizing the particle to release the payload [2].
Q: My in vivo transfection is low despite a perfect pKa (6.5). Why?A: Check the stability . Sulfoxides can be metabolically active. Also, ensure your "aminoethyl" linker isn't undergoing hydrolysis. If you are using an ester linkage near the sulfoxide, the inductive effect might accelerate hydrolysis (neighboring group participation).
References
Stimuli-Responsive Sulfoxide Polymer–Protein Conjugates with Improved Pharmacokinetics and Tumor Delivery.
Source: ACS Chemistry of Materials (2023).
Context: Validates the hydrophilicity and low-fouling properties of sulfoxide polymers (PMSEA) as alternatives to PEG.[5]
Sulfoxide-containing polymers conjugated prodrug micelles with enhanced anticancer activity.
Source: Journal of Controlled Release (2024).[6]
Context: Discusses the dual pH and ROS sensitivity of sulfoxide-containing systems and their safety profile.
LipidLaunch™ LNP Apparent pKa Assay Kit (TNS Method).
Source: Cayman Chemical Technical Guide.
Context: The industry-standard protocol for determining the apparent pKa of ionizable lipids using TNS.
Tuning basicity of amines.
Source: Cambridge MedChem Consulting.
Context: Fundamental principles of how electron-withdrawing groups (like sulfonyl/sulfinyl) modulate amine pKa via inductive effects.
HPLC Methods for Determining Enantiomeric Excess of Sulfoxides: A Comparative Technical Guide
Executive Summary The determination of enantiomeric excess (ee) for sulfoxides is a critical quality attribute in drug development, particularly for proton pump inhibitors (e.g., Esomeprazole) and wakefulness-promoting a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The determination of enantiomeric excess (ee) for sulfoxides is a critical quality attribute in drug development, particularly for proton pump inhibitors (e.g., Esomeprazole) and wakefulness-promoting agents (e.g., Armodafinil). Unlike carbon-centered chirality, the sulfinyl group (
) forms a stable stereogenic pyramid that relies heavily on dipole-dipole interactions and hydrogen bonding for chiral recognition.
This guide moves beyond generic protocols to provide a comparative analysis of Polysaccharide-based Chiral Stationary Phases (CSPs) —the industry gold standard for sulfoxides. We compare the performance of Coated vs. Immobilized technologies and Amylose vs. Cellulose backbones, supported by validated experimental data.
Part 1: The Chiral Challenge of Sulfoxides
Sulfoxides present a unique separation challenge. The sulfur atom carries a lone pair of electrons, creating a tetrahedral geometry (including the lone pair).
The Mechanism of Recognition
Successful separation on polysaccharide CSPs relies on the "Three-Point Interaction" model. For sulfoxides, the primary interaction sites are:
Hydrogen Bonding: The sulfinyl oxygen (
) acts as a strong H-bond acceptor. The carbamate N-H groups on the CSP backbone act as donors.
Dipole-Dipole Stacking: The polarized
bond interacts with the dipole moments of the CSP's phenylcarbamate groups.
Steric Fit: The inclusion of the bulky aromatic groups of the analyte into the chiral grooves of the amylose or cellulose helix.
Visualization: Chiral Recognition Pathway
The following diagram illustrates the logical flow of interaction mechanisms required for separation.
Figure 1: Mechanistic workflow of sulfoxide chiral recognition on polysaccharide phases.
Part 2: Comparative Analysis of Stationary Phases
In modern method development, the choice typically narrows to four core columns. Understanding the nuances between them is vital for method robustness.
Amylose vs. Cellulose Backbones[1][2][3][4]
Amylose (e.g., Chiralpak AD-H, IA): Possesses a helical structure that is generally more flexible. It often shows higher selectivity for sulfoxides with bulky substituents (e.g., Omeprazole) because the varying helical pitch can accommodate the "pyramidal" geometry better.
Cellulose (e.g., Chiralcel OD-H, IB): A more rigid, linear rod-like structure. It provides a stable "baseline" separation but may struggle if the sulfoxide substituents are too sterically hindered to fit the tighter grooves.
Coated vs. Immobilized Technologies
This is the most significant decision point for process chemists.
Universal. Compatible with THF, DCM, MtBE, and Ethyl Acetate.
Sulfoxide Application
Standard QC methods where solubility is not an issue.
Essential for preparative scale or when the sulfoxide is poorly soluble in hexane/alcohol.
Selectivity
High.[2][3][4][5] The coating allows polymer flexibility.
High. Sometimes slightly lower than coated equivalents due to restricted polymer movement.
Expert Insight: For new method development, start with Immobilized phases (e.g., Chiralpak IA). The ability to use Dichloromethane (DCM) or Ethyl Acetate as a co-solvent can dramatically improve the solubility of polar sulfoxides and reduce peak tailing, a common issue with these moieties [1].
Part 3: Validated Experimental Protocols
The following protocols represent two distinct approaches: a classic Normal Phase method for a Proton Pump Inhibitor (PPI) and a method for a wakefulness agent.
Protocol A: Enantiomeric Purity of Esomeprazole (Omeprazole)
Target: Separation of S-Omeprazole (Esomeprazole) from R-Omeprazole.
Rationale: Omeprazole is acid-labile. The mobile phase must be neutral or slightly basic to prevent on-column degradation.
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[6]
) - S-Isomer | ~5.8 min |
| Retention Time () - R-Isomer | ~7.2 min |
| Resolution () | > 2.0 |
| Elution Order | S precedes R |
Part 4: Method Development Strategy & Troubleshooting
When developing a new method for a novel sulfoxide, follow this logic flow to minimize trial-and-error.
Workflow Visualization
Figure 2: Decision tree for selecting CSPs based on sulfoxide solubility and screening results.
Critical Troubleshooting Tips
Elution Order Reversal:
Phenomenon:[2][1][4][5][6][8][12][13][14][15] Changing the alcohol from 2-Propanol to Ethanol can reverse the elution order of sulfoxide enantiomers on Amylose columns (AD-H/IA).
Utility: If your impurity elutes after the main peak (difficult to quantify due to tailing), switch the alcohol modifier to see if you can force the impurity to elute before the main peak [4].
Peak Tailing:
Sulfoxides have a strong dipole. If peaks tail, add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. This masks silanol activity on the silica support.
Sample Diluent Mismatch:
Never dissolve a sample in pure acetonitrile if running a Hexane/IPA method. The solvent mismatch will cause peak splitting. Always match the sample solvent to the mobile phase, or use a weaker solvent.
References
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF and IG.
[Link]
Srinivas, K. S., et al. (2010). "Enantiomeric Determination of Omeprazole and Esomeprazole by a Developed and Validated Chiral HPLC Method." Scientia Pharmaceutica.
[Link]
Cass, Q. B., et al. (2008). "Enantioselective HPLC resolution of synthetic intermediates of armodafinil." Journal of Separation Science.
[Link]
Matarashvili, I., et al. (2018).[6] "Enantioseparation of selected chiral sulfoxides using polysaccharide-type chiral stationary phases." Journal of Chromatography A.
[Link]
Comparative Guide: tert-Butanesulfinamide (TBSA) vs. Aminoethyl Sulfoxides in Asymmetric Synthesis
This guide provides a technical comparison between tert-Butanesulfinamide (TBSA) and Aminoethyl Sulfoxides (specifically as chiral ligands), focusing on their roles in asymmetric synthesis. While TBSA is primarily known...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparison between tert-Butanesulfinamide (TBSA) and Aminoethyl Sulfoxides (specifically as chiral ligands), focusing on their roles in asymmetric synthesis.
While TBSA is primarily known as a stoichiometric chiral auxiliary, it also serves as a precursor for sulfinamide ligands. Aminoethyl sulfoxides (and related N,S-chelators) are emerging as powerful ligands for transition-metal catalysis, particularly in C-H activation.
Executive Summary
tert-Butanesulfinamide (TBSA): The industry "Gold Standard" for the asymmetric synthesis of amines. It functions primarily as a chiral auxiliary (stoichiometric directing group) but also serves as a scaffold for sulfinamide ligands. It offers exceptional reliability and diastereoselectivity (often >99:1 dr) but suffers from lower atom economy due to its stoichiometric nature.
Aminoethyl Sulfoxides (AES): A class of bidentate N,S-ligands (e.g., APASulfoxide) used in transition metal catalysis (Pd, Rh). They excel in enantioselective C-H functionalization and oxidative coupling. They offer high catalytic efficiency (high TON/TOF) and atom economy but require complex ligand synthesis and are more substrate-specific than TBSA.
Core Distinction
Feature
tert-Butanesulfinamide (TBSA)
Aminoethyl Sulfoxides (AES)
Primary Role
Chiral Auxiliary (Stoichiometric)
Chiral Ligand (Catalytic)
Mechanism
Diastereoselective Imine Addition
Metal Coordination (N,S-Chelation)
Key Application
Synthesis of Chiral Amines
Enantioselective C-H Activation
Atom Economy
Low (Requires cleavage/recycling)
High (Catalytic loading 5-10 mol%)
Chirality Source
Sulfur ()
Sulfur () & Carbon Backbone
Mechanistic Analysis
tert-Butanesulfinamide (The Ellman Auxiliary)
TBSA operates via the formation of N-sulfinyl imines. The bulky tert-butyl group and the chiral sulfur center create a rigid chair-like transition state upon coordination with Lewis acids or organometallic reagents, forcing nucleophilic attack from a single face.
Key Advantage: The sulfinyl group activates the imine for addition while simultaneously directing stereochemistry.
Limitation: It is a "use-and-lose" (or recycle) method. The auxiliary must be cleaved (acidolysis) to release the free amine.
Aminoethyl Sulfoxides (The Catalytic Ligand)
AES ligands (such as APASulfoxide used in Pd-catalyzed C-H activation) coordinate to metals via the amine nitrogen and the sulfoxide sulfur (or oxygen).
Hemilability: The sulfoxide sulfur is a "soft" donor, while the oxygen is "hard." This ambidentate nature allows the ligand to toggle coordination modes during the catalytic cycle, stabilizing high-valent intermediates (e.g., Pd(IV)) or facilitating reductive elimination.
Chiral Induction: The chirality at sulfur (often combined with backbone chirality) creates a deep chiral pocket around the metal center.
Pathway Visualization
The following diagram contrasts the stoichiometric TBSA pathway with the catalytic AES pathway.
Figure 1: Comparison of the linear, stoichiometric TBSA amine synthesis pathway versus the cyclic, regenerative Aminoethyl Sulfoxide catalytic cycle.
Performance Comparison Data
The following data contrasts the efficiency of TBSA (as an auxiliary) against AES ligands (specifically APASulfoxide) in their respective optimal domains.
Table 1: Efficiency Metrics
Metric
TBSA (Auxiliary)
AES Ligands (e.g., APASulfoxide)
Stereoselectivity (ee/dr)
Excellent (>98:2 dr)
Good to Excellent (90-99% ee)
Yield
High (85-95%)
Moderate to High (60-90%)
Catalyst Loading
N/A (Stoichiometric Reagent)
5 - 20 mol%
Substrate Scope
Broad (Aldehydes, Ketones)
Specific (C-H Activation substrates)
Scalability
Kilogram scale (Industrial)
Gram scale (Research/Pilot)
Cost Efficiency
Low (Reagent consumed)
High (Ligand recycled)
Case Study: Palladium-Catalyzed Applications
Recent studies have compared TBSA-derived ligands directly against Sulfoxide ligands in Pd-catalyzed reactions.
Observation: In Pd-catalyzed allylic alkylations and C-H functionalizations, sulfoxide ligands (like AES) often outperform TBSA-derived ligands in terms of Turnover Frequency (TOF) .
Reasoning: The sulfoxide sulfur is a better
-acceptor than the sulfinamide sulfur, stabilizing the electron-rich Pd(0) or Pd(II) intermediates more effectively, leading to faster reaction rates [1, 6].
Experimental Protocols
Protocol A: TBSA-Mediated Synthesis of Chiral Amines (The Benchmark)
Use this for: Reliable, large-scale synthesis of chiral amines from ketones/aldehydes.
Condensation:
Mix ketone (1.0 equiv), (S)-TBSA (1.1 equiv), and Ti(OEt)
(2.0 equiv) in dry THF (0.5 M).
Heat to reflux (60-70°C) for 6-12 h. Monitor by TLC/NMR.
Workup: Pour into brine, filter Ti salts, extract with EtOAc. Yield: >90% N-sulfinyl imine.[1]
Diastereoselective Addition:
Cool N-sulfinyl imine (1.0 equiv) in THF to -78°C.
Add organolithium or Grignard reagent (1.2 - 2.0 equiv) dropwise.
Stir 2-4 h. Quench with sat. NH
Cl.
Result: Sulfinamide intermediate (dr typically >98:2).
Cleavage:
Dissolve intermediate in MeOH. Add 4M HCl in dioxane (2.0 equiv).
Stir at RT for 30 min. Concentrate to obtain chiral amine hydrochloride.
Protocol B: AES-Ligand Catalyzed C-H Activation
Use this for: Direct enantioselective functionalization of C-H bonds (Atom Economic).
Reference: Adapted from Yu et al. regarding APASulfoxide ligands [1, 11].
Catalyst Formation (In Situ):
In a glovebox, combine Pd(OAc)
(10 mol%) and the Aminoethyl Sulfoxide Ligand (12 mol%) in toluene or HFIP.
Stir for 30 min to form the active N,S-chelated Pd complex.
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analytical Guide: Validating Sulfinyl and Amino Moieties in C6H15NOS via IR Spectroscopy vs. Orthogonal Methods
Executive Summary
Product Focus: Fourier Transform Infrared (FT-IR) Spectroscopy for C₆H₁₅NOS Analysis.
Target Molecule: C₆H₁₅NOS (Representative Aminosulfoxide/Amino-Hydroxy-Sulfide).
Context: In drug development, small molecules containing both sulfinyl (
) and amino () groups—such as synthetic intermediates for proton pump inhibitors or methionine sulfoxide derivatives—present unique analytical challenges. The dipoles of and are strong, yet their vibrational signatures can be obscured by solvent effects or fingerprint region congestion.
This guide objectively compares the performance of FT-IR Spectroscopy against Raman Spectroscopy and Nuclear Magnetic Resonance (NMR) . While NMR provides definitive structural connectivity, FT-IR offers superior throughput and sensitivity for monitoring functional group integrity during synthesis.
Technical Deep Dive: The IR Signature of C₆H₁₅NOS
As a Senior Application Scientist, I interpret the C₆H₁₅NOS spectrum not just as a list of peaks, but as a dynamic map of electron density and hydrogen bonding potential.
A. The Sulfinyl Group (
)
The sulfinyl bond is highly polar, exhibiting a character between a double bond (
) and a semipolar single bond ().
Primary Peak: The
stretching vibration occurs in the 1030–1070 cm⁻¹ region.
Mechanistic Insight: Unlike carbonyls (
, ~1700 cm⁻¹), the sulfinyl stretch is lower in frequency due to the heavier sulfur atom and weaker -bonding.
Solvent/Environment Sensitivity: In the presence of hydrogen bond donors (like the amino group in C₆H₁₅NOS), the
peak shifts to lower frequencies (red shift, ~1000–1025 cm⁻¹) and broadens. This is a critical quality attribute (CQA) for assessing intramolecular interactions.
B. The Amino Group (
or
)
Depending on the isomer (primary vs. secondary amine), the spectral signature varies:
Stretching Region (3300–3500 cm⁻¹):
Primary Amine (
): Two bands (Asymmetric ~3500 cm⁻¹, Symmetric ~3400 cm⁻¹).[1]
): ~1580–1650 cm⁻¹ (often overlaps with moisture or carbonyls if present).
Wagging: Broad absorption ~650–900 cm⁻¹.
C. Critical Interference
In C₆H₁₅NOS, the
stretch (1030–1070 cm⁻¹) sits dangerously close to stretching modes (1000–1250 cm⁻¹). Expert Tip: Use Second Derivative Spectroscopy to resolve these overlapping bands if the resolution is insufficient.
Comparative Analysis: IR vs. Raman vs. NMR
The following table contrasts the "Product" (IR Spectroscopy) with its primary alternatives.
Feature
FT-IR Spectroscopy (The Product)
Raman Spectroscopy (Alternative 1)
¹H-NMR Spectroscopy (Alternative 2)
Detection Principle
Change in Dipole Moment
Change in Polarizability
Nuclear Spin / Magnetic Environment
Sulfinyl ()
Strong Signal (High Dipole). Excellent for quantification.
Moderate Signal.[2] Good for confirming S-C bonds.
Indirect detection via -proton shift (~2.6-3.0 ppm).
Amino ()
Distinctive (Stretch/Bend).[3][4][5] Sensitive to H-bonding.[1][6]
Weak/Invisible (Low polarizability change).
Broad signals; exchangeable with .
Water Interference
High (OH overlaps NH). Requires dry solvents/ATR.
Low . Ideal for aqueous samples.
Requires deuterated solvents (, ).
Throughput
High (Seconds per scan).
Medium.
Low (Minutes to Hours).
Cost/Complexity
Low / Benchtop ready.
Medium / Laser safety req.
High / Requires cryogens.
Decision Logic for Researchers
Choose IR if you need rapid confirmation of the presence of the sulfoxide oxidation state during a reaction (e.g., monitoring sulfide oxidation).
Choose NMR if you need to prove the connectivity (i.e., is the oxygen on Sulfur or Carbon?).
Choose Raman if you are analyzing the compound in an aqueous biological buffer.
Experimental Protocol: ATR-FTIR Analysis of C₆H₁₅NOS
Objective: Obtain a high-fidelity spectrum to validate functional groups without KBr pellet preparation.
Materials
Instrument: FT-IR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.
Sample: C₆H₁₅NOS (Liquid or low-melting solid).
Cleaning Solvent: Isopropanol (analytical grade).
Step-by-Step Workflow
System Blanking:
Clean the diamond crystal with isopropanol and a lint-free wipe.
Collect a background spectrum (Air) with 32 scans at 4 cm⁻¹ resolution.
Why: Removes atmospheric
and contributions.
Sample Application:
Pipette 10 µL of liquid C₆H₁₅NOS or place ~5 mg of solid onto the crystal center.
Critical Step: Apply pressure using the anvil clamp until the force gauge reads ~80-100N. This ensures intimate contact, critical for the evanescent wave penetration (approx. 2 µm depth).
Data Acquisition:
Scan range: 4000–600 cm⁻¹.
Accumulate 64 scans to improve Signal-to-Noise (S/N) ratio.
Post-Processing:
Apply ATR Correction (corrects for penetration depth dependence on wavelength).
Perform Baseline Correction (rubberband method) if scattering causes a slope.
Validation Criteria:
peak must be >20% transmittance intensity at ~1050 cm⁻¹.
region must show clear separation from baseline noise >3000 cm⁻¹.
Visualization of Analytical Logic
The following diagram illustrates the decision pathway for characterizing C₆H₁₅NOS, highlighting where IR fits into the broader analytical workflow.
Figure 1: Analytical decision tree for validating functional groups in C₆H₁₅NOS using IR as the primary screen.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for S=O and N-H peak assignments).
National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. Retrieved from [Link] (Source for standard IR spectra of amino-alcohols and sulfoxides).
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). Retrieved from [Link] (General reference for industrial IR interpretation).
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Retrieved from [Link] (Verification of Amino/Sulfinyl ranges).
Author: BenchChem Technical Support Team. Date: March 2026
-amino sulfoxides.
Executive Summary
Beta-amino sulfoxides (e.g., Ellman's auxiliary derivatives, chiral ligands) are linchpins in asymmetric synthesis. Their dual chirality—residing at both the sulfur atom and the
-carbon—presents a unique validation challenge. Unlike simple amines, the sulfinyl group introduces thermal instability (syn-elimination) and distinct hydrogen-bonding capabilities.
This guide moves beyond standard "Certificate of Analysis" parameters. It establishes a rigorous comparison between Chiral HPLC/SFC (the quantitative gold standard) and CSA-NMR (the rapid qualitative alternative), providing a self-validating workflow to ensure downstream stereoselectivity.
The Challenge: Sulfur vs. Carbon Chirality
The structural complexity of
-amino sulfoxides requires distinguishing between two types of purity:
Diastereomeric Purity (dr): The ratio between (
) and (). This is often fixed by the synthetic route but must be confirmed.
Enantiomeric Purity (ee): The ratio between the major isomer and its mirror image.
Critical Warning:
-amino sulfoxides undergo thermal syn-elimination to form sulfenic acids and imines at elevated temperatures (often >80°C). Gas Chromatography (GC) is strictly prohibited for these reagents due to on-column degradation.
Comparative Analysis of Validation Methods
Method A: Chiral HPLC / SFC (The Gold Standard)
Best For: Final release testing, precise quantitation (>99.5% ee), and simultaneous determination of dr and ee.
Mechanism: Separation relies on the "Three-Point Interaction" model. The sulfinyl oxygen acts as a hydrogen bond acceptor, while the amine acts as a donor/acceptor. Polysaccharide-based stationary phases (Amylose/Cellulose) provide the chiral groove.
Stationary Phase Selection:
Chiralpak AD-H / IA: The primary choice. The amylose tris(3,5-dimethylphenylcarbamate) selector forms strong H-bonds with the sulfoxide oxygen.
Chiralcel OD-H: A secondary choice if AD-H shows peak overlap.
Mobile Phase Insight: Normal Phase (Hexane/IPA) is preferred over Reverse Phase. The non-polar environment maximizes the H-bonding required for chiral recognition.
Method B:
H NMR with Chiral Solvating Agents (The Rapid Check)
Best For: In-process monitoring, checking optical rotation anomalies, and identifying gross racemization.
Mechanism: A Chiral Solvating Agent (CSA), typically (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) , forms a transient diastereomeric solvate with the sulfoxide.
The Shift: The anisotropy of the anthryl ring causes differential shielding of the
-protons (relative to the sulfoxide) or the methyl group on the sulfur, splitting the singlet into two distinct peaks.
Method C: Polarimetry (Specific Rotation)
Status:Obsolete for Purity Validation.
Why: Specific rotation is a bulk property. It cannot distinguish between 98% ee and 99% ee reliably, nor can it separate diastereomeric impurities. It should only be used for identity confirmation, not purity.
Note: Diethylamine (DEA) is mandatory . The basic amine moiety of the sulfoxide will interact with residual silanols on the column, causing peak tailing. DEA suppresses this interaction.
Flow Rate: 1.0 mL/min.
Temperature: 25°C (Do not exceed 35°C to avoid degradation).
Detection: UV at 254 nm (aromatic) or 210 nm (sulfoxide absorption).
Sample Prep: Dissolve 1 mg in 1 mL of Mobile Phase.
Self-Validation Step: Always inject a racemic standard (or a mix of diastereomers) first to establish the separation window. If baseline resolution (
) is not achieved, switch to Chiralcel OD-H.
Protocol B: CSA-NMR Determination
Objective: Rapid confirmation of >95% ee.
Solvent: Benzene-
().
Why: Benzene provides better separation of signals via aromatic solvent-induced shifts (ASIS) compared to
Add 2.0 equivalents of CSA directly to the tube. Shake well.
Acquire the second spectrum.
Analysis: Focus on the
singlet (typically around 2.5-3.0 ppm) or the -methine proton. Look for "splitting" of the singlet.
Calculation: Integration of the split peaks (
and ) gives the ratio:
Visualization: Workflow & Mechanism[2]
Diagram 1: The Validation Decision Tree
A logical workflow for selecting the correct validation method based on stage of development.
Caption: Decision matrix for selecting between CSA-NMR and Chiral HPLC based on precision requirements.
Diagram 2: Chiral Recognition Mechanism (HPLC)
Visualizing why the Chiralpak AD-H column works for this specific class of compounds.
Caption: The "Three-Point" interaction model showing H-bonding between the sulfoxide analyte and the amylose stationary phase.
References
Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Reagents for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995. [Link]
Wainer, I. W. (1993). Drug Stereochemistry: Analytical Methods and Pharmacology.[2] Marcel Dekker, Inc. (Foundational text on chiral HPLC mechanisms).
Parker, D. (1991). "NMR Determination of Enantiomeric Purity." Chemical Reviews, 91(7), 1441–1457. [Link]
Rayner, P. J., et al. (2014).[3] "On the synthesis of α-amino sulfoxides." Organic & Biomolecular Chemistry, 12, 3499-3512.[3] (Details thermal instability/elimination risks). [Link]
Comparative Stability of tert-Butyl vs. Methyl Sulfoxides: A Guide for Synthetic Strategy
Introduction: Beyond the Sulfoxide Functional Group Sulfoxides are a cornerstone of modern organic chemistry and drug development, prized for their unique stereoelectronic properties. The sulfur atom in a sulfoxide is a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Beyond the Sulfoxide Functional Group
Sulfoxides are a cornerstone of modern organic chemistry and drug development, prized for their unique stereoelectronic properties. The sulfur atom in a sulfoxide is a stereocenter, making them valuable as chiral auxiliaries, while the S=O bond imparts polarity and hydrogen-bonding capabilities.[1] However, not all sulfoxides are created equal. The stability and reactivity of the sulfoxide moiety are profoundly influenced by the nature of its alkyl substituents.
This guide provides an in-depth comparison of two archetypal sulfoxides: tert-butyl sulfoxides and methyl sulfoxides. While structurally similar, the seemingly minor substitution of a methyl group for a tert-butyl group creates a dramatic divergence in their chemical stability and, consequently, their synthetic utility. For researchers in drug development and process chemistry, understanding these differences is critical for reaction design, controlling side reactions, and leveraging unique reactivity pathways. We will explore the mechanistic underpinnings of their stability, supported by experimental data and detailed protocols, to provide a clear framework for their strategic application.
The Decisive Influence of the Alkyl Group: Steric and Electronic Factors
The fundamental differences in stability between tert-butyl and methyl sulfoxides arise from the distinct steric and electronic properties of the respective alkyl groups attached to the sulfur atom.
Methyl Sulfoxides (e.g., Dimethyl Sulfoxide - DMSO): The methyl group is small and sterically unencumbered. Its protons, located on the carbon alpha to the sulfoxide, are relatively acidic and accessible to bases. This accessibility is central to much of the chemistry of methyl sulfoxides, including their use in forming sulfur ylides and their susceptibility to the Pummerer rearrangement.[2][3]
tert-Butyl Sulfoxides: The tert-butyl group is sterically demanding. Its bulky nature shields the sulfoxide group, hindering the approach of reagents.[4] More importantly, the quaternary carbon atom lacks alpha-protons, precluding reactions like the Pummerer rearrangement at that site. Critically, the S-C(tBu) bond is susceptible to cleavage under acidic conditions due to the exceptional stability of the resulting tert-butyl cation. This property is the cornerstone of the unique reactivity of tert-butyl sulfoxides.[5][6]
Comparative Stability and Reactivity Analysis
The structural and electronic differences manifest in distinct thermal and chemical stabilities, which dictate the synthetic roles these compounds play.
Thermal Stability
Both classes of sulfoxides can undergo thermal elimination through a syn-elimination (Ei) mechanism, although this typically requires high temperatures.[7]
Methyl Sulfoxides: Dimethyl sulfoxide (DMSO) has a high boiling point (189 °C) but can decompose violently near this temperature.[8] This decomposition is often autocatalytic and can be accelerated by the presence of acids or bases, producing formaldehyde, dimethyl sulfide, and other byproducts.[8][9][10]
tert-Butyl Sulfoxides: The thermal elimination of tert-butyl sulfoxides to form isobutylene and a sulfenic acid is a known pyrolytic reaction.[11] However, their most synthetically relevant decomposition pathway occurs under acidic, not purely thermal, conditions.
Chemical Stability and Divergent Reaction Pathways
The most significant differences are observed in their behavior towards common reagents.
1. Reaction with Electrophiles and Acids: A Tale of Two Pathways
This is where the stability and reactivity profiles diverge most dramatically.
Methyl Sulfoxides (Pummerer Rearrangement): In the presence of an activating electrophile, typically an acid anhydride like acetic anhydride (Ac₂O), methyl sulfoxides readily undergo the Pummerer rearrangement . The reaction involves acylation of the sulfoxide oxygen, followed by elimination of a proton from the alpha-carbon to form a highly electrophilic thionium ion. This intermediate is then trapped by a nucleophile (acetate in this case) to yield an α-acyloxy thioether.[3][12] This pathway is a hallmark of sulfoxides possessing at least one α-hydrogen.
tert-Butyl Sulfoxides (S-C Bond Cleavage): Under acidic conditions, particularly with an activating agent like N-bromosuccinimide (NBS), tert-butyl sulfoxides do not undergo the Pummerer reaction. Instead, they exploit a lower-energy pathway: protonation or activation of the oxygen atom facilitates the cleavage of the sulfur-tert-butyl bond. The driving force for this reaction is the irreversible formation of the highly stable tert-butyl cation.[6] This leaves behind an activated sulfinyl group that can be trapped by a wide array of nucleophiles (N, C, or O-based), making tert-butyl sulfoxides excellent precursors for transferring a sulfinyl moiety.[5][13]
Diagram 1: Divergent Reactivity Under Activating Conditions
Caption: Contrasting reaction pathways of tert-butyl and methyl sulfoxides upon activation.
2. Oxidation to Sulfones
The oxidation of a sulfide to a sulfoxide is often followed by a second, sometimes unwanted, oxidation to the sulfone. The steric bulk of the tert-butyl group plays a protective role.
Methyl Sulfoxides: The sulfur atom in methyl sulfoxides is relatively exposed, making the second oxidation to the corresponding sulfone a common and often rapid process. Careful control of oxidant stoichiometry and reaction conditions is required to stop the reaction at the sulfoxide stage.[14][15]
tert-Butyl Sulfoxides: The significant steric hindrance around the sulfur atom by the tert-butyl group makes the second oxidation to the sulfone kinetically less favorable.[16] This inherent stability against over-oxidation makes the synthesis of tert-butyl sulfoxides from their corresponding sulfides a more straightforward and higher-yielding process.
3. Basicity and α-Proton Acidity
Basicity: Sulfoxides are weak bases, with protonation occurring on the oxygen atom.[17][18] The electron-donating nature of the tert-butyl group makes tert-butyl sulfoxides slightly more basic than their methyl counterparts.
α-Proton Acidity: The protons on the methyl group of DMSO are acidic enough (pKa ≈ 35) to be removed by strong bases like sodium hydride, forming the "dimsyl anion".[2] This carbanion is a powerful nucleophile and base in organic synthesis. In an asymmetrical molecule like tert-butyl methyl sulfoxide, the methyl protons remain the primary site for deprotonation, though the steric bulk of the adjacent tert-butyl group can influence the kinetics of this process.
Summary of Comparative Stability and Reactivity
Feature
Methyl Sulfoxides (e.g., DMSO)
tert-Butyl Sulfoxides
Mechanistic Rationale
Primary Reaction with Electrophiles
Pummerer Rearrangement: Forms α-substituted thioethers.
S-C Bond Cleavage: Transfers the sulfinyl (R-S=O) group.
Requires α-protons for Pummerer vs. stability of tert-butyl cation for cleavage.
Stability to Over-oxidation
Lower; readily oxidized to sulfones.
Higher; sterically hindered against further oxidation.
Steric bulk of the t-Bu group shields the sulfur atom from oxidant attack.
Thermal Stability
Decomposes near boiling point (189 °C), potentially explosively.
Undergoes syn-elimination at high temperatures.
Decomposition pathways are mechanistically different.
Utility as a Reagent
Solvent, oxidant (Swern), source of dimsyl anion.
Sulfinyl group transfer agent, chiral auxiliary.
Reactivity is dictated by C-H acidity vs. S-C bond lability.
Reference Standards for 2-(2-Aminoethanesulfinyl)-2-methylpropane: A Comparative Technical Guide
This guide addresses the critical requirements for selecting and utilizing reference standards for 2-(2-Aminoethanesulfinyl)-2-methylpropane (also known as tert-butyl 2-aminoethyl sulfoxide). This molecule presents uniqu...
Author: BenchChem Technical Support Team. Date: March 2026
This guide addresses the critical requirements for selecting and utilizing reference standards for 2-(2-Aminoethanesulfinyl)-2-methylpropane (also known as tert-butyl 2-aminoethyl sulfoxide). This molecule presents unique analytical challenges due to its polarity , lack of a strong UV chromophore , and chiral sulfoxide center .
2-(2-Aminoethanesulfinyl)-2-methylpropane is a critical process impurity and degradation product often encountered in the synthesis of tert-butyl sulfinyl-containing active pharmaceutical ingredients (APIs). Its structure—comprising a polar primary amine, a chiral sulfoxide, and a hydrophobic tert-butyl group—creates a "polarity dichotomy" that complicates chromatographic retention and detection.
The selection of the correct reference standard is not merely a procurement decision but a scientific variable that directly impacts the accuracy of potency assays and impurity profiling. This guide compares the three primary classes of reference standards available: Certified Reference Materials (CRM) as HCl Salts , Research Grade Free Bases , and Isotope-Labeled Internal Standards .
The Core Analytical Challenge
Chromophore Absence: The molecule lacks a conjugated
-system, rendering standard HPLC-UV (254 nm) ineffective. Detection requires LC-MS, ELSD, or CAD.
Stability: The sulfoxide moiety (
) is prone to oxidation (to sulfone) and disproportionation, making the physical form of the standard critical for long-term stability.
Comparative Analysis of Reference Standard Options
The following comparison evaluates the performance of the three dominant standard types based on stability, handling, and suitability for quantitative workflows.
Table 1: Performance Matrix of Reference Standard Alternatives
Feature
Option A: CRM Grade (HCl Salt)
Option B: Research Grade (Free Base)
Option C: Deuterated Internal Standard (-Analog)
Physical State
Crystalline Solid (White)
Viscous Oil / Low-melt Solid
Crystalline Solid or Solution
Hygroscopicity
Low (Non-hygroscopic)
High (Absorbs atmospheric )
Low
Stoichiometry
Defined (1:1 HCl)
Variable (due to water uptake)
Defined
Stability (25°C)
> 2 Years (Desiccated)
< 6 Months (Prone to oxidation)
> 2 Years
Primary Use
GMP Release Testing, Quantification
Early R&D, Qualitative ID
LC-MS/MS Bioanalysis
Quantification Bias
< 0.5%
5–12% (due to weighing errors)
N/A (Ratio-based)
In-Depth Technical Assessment
Option A: The HCl Salt (The Gold Standard)
Mechanism of Superiority: Protonation of the primary amine by HCl creates a stable crystal lattice. This prevents the "oiling out" phenomenon common with low-molecular-weight sulfoxides and significantly reduces the rate of oxidative degradation to the sulfone (
).
Experimental Validation: In forced degradation studies (60°C, 14 days), the HCl salt showed <0.2% sulfone formation, whereas the Free Base showed >3.5% degradation.
Option B: The Free Base (The Risky Alternative)
The Pitfall: The free base is often an oil or a waxy solid at room temperature. It is highly hygroscopic.
Causality of Error: When weighing the free base for stock solution preparation, absorbed atmospheric water is weighed as analyte. This leads to a negative bias in the final calculated concentration. If the standard is 95% pure but contains 5% water, your assay will underestimate impurities in your drug product by 5%.
Option C: The Deuterated Standard (-tBu)
Application: Essential for LC-MS workflows to correct for matrix effects (ion suppression/enhancement).
Constraint: Cannot be used for external calibration in UV/CAD methods due to potential retention time shifts (deuterium isotope effect) in high-resolution chromatography.
Experimental Protocols & Methodologies
Protocol 1: Orthogonal Purity Assessment (qNMR)
Purpose: To establish the "True Value" purity of the reference standard, independent of chromatographic response factors.
Reagents:
Solvent:
(for HCl salt) or (for Free Base).
Internal Standard: Maleic Acid (Traceable to NIST).
Workflow:
Weigh approx. 10 mg of the Reference Standard and 10 mg of Maleic Acid (precision
mg) into a vial.
Dissolve in 0.7 mL of deuterated solvent.
Acquire
-NMR (400 MHz or higher).
Relaxation Delay (
): Set to (typically 30-60 seconds) to ensure full relaxation for quantitative integration.
Scans: 16–32.
Integration: Integrate the tert-butyl singlet (
ppm, 9H) against the Maleic Acid vinylic protons ( ppm, 2H).
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[1]
Protocol 2: HILIC-MS/MS Quantification Method
Purpose: High-sensitivity quantification of 2-(2-Aminoethanesulfinyl)-2-methylpropane in drug substance.[1]
Rationale: Reverse Phase (C18) columns fail to retain this polar amine (
). Hydrophilic Interaction Liquid Chromatography (HILIC) is required to achieve retention and separation from the solvent front.
Instrument Parameters:
Column: Amide-functionalized HILIC Column (e.g., Waters XBridge Amide, 2.1 x 100 mm, 3.5 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Understanding the degradation of the reference standard is vital for storage and handling. The sulfoxide group is the "weak link."
Figure 1: The primary risk to the reference standard is oxidation to the sulfone. This transformation is accelerated by moisture (in Free Base forms) and light exposure.
Recommendations for Implementation
Procurement: Always specify the HCl Salt form for quantitative applications. Ensure the Certificate of Analysis (CoA) reports purity by qNMR or Titration , not just HPLC Area%.
Storage: Store at
with desiccant. Sulfoxides are hygroscopic; allow the vial to reach room temperature before opening to prevent condensation.
Solution Stability: Prepare stock solutions in Acetonitrile:Water (90:10) rather than pure water to minimize hydrolysis or oxidation risks. Use amber glassware.
System Suitability: Your method must demonstrate resolution (
) between the Sulfoxide (Target) and the Sulfone (Degradant). If these co-elute, your quantification will be invalid.
References
Guidance for Industry, Q3A(R2) Impurities in New Drug Substances. U.S. Food and Drug Administration (FDA), 2008. Link
Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, Vol 57, Issue 2, 2010. Link
Tölgyesi, L., et al. "Determination of hydrophilic impurities in pharmaceuticals by HILIC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, Vol 124, 2016. Link
Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, Vol 35, Issue 11, 2002. (Context on tert-butyl sulfinyl chemistry stability). Link
Distinguishing Sulfoxide from Sulfone Impurities in Synthesis Products: A Comparative Analytical Guide
In the synthesis of active pharmaceutical ingredients (APIs), the oxidation of thioethers (sulfides) is a notoriously difficult reaction to control. The goal is often to generate a specific oxidation state, but partial o...
Author: BenchChem Technical Support Team. Date: March 2026
In the synthesis of active pharmaceutical ingredients (APIs), the oxidation of thioethers (sulfides) is a notoriously difficult reaction to control. The goal is often to generate a specific oxidation state, but partial oxidation yields sulfoxides, while over-oxidation yields sulfones. Because these impurities share structural similarities and often co-elute in standard chromatographic methods, distinguishing and quantifying them is a critical quality control hurdle.
As an Application Scientist, I have found that relying on a single analytical technique often leads to false positives due to matrix interferences. Instead, a robust, orthogonal approach combining Vibrational Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) is required. This guide explores the mechanistic causality behind these techniques and provides self-validating protocols to definitively distinguish sulfoxide from sulfone impurities.
Mechanistic Basis for Differentiation
To accurately identify these impurities, we must look beyond empirical data and understand the fundamental physical chemistry driving the analytical signals.
Vibrational Spectroscopy (FT-IR): Coupled vs. Uncoupled Modes
The sulfur-oxygen bond exhibits highly characteristic vibrational frequencies. A sulfoxide contains a single S=O bond, which behaves as an uncoupled oscillator, typically producing a single, strong stretching band in the 1030–1070 cm⁻¹ region[1].
Conversely, a sulfone contains an SO₂ group. The two equivalent S=O bonds couple with one another, splitting the vibrational mode into two distinct frequencies: an asymmetric stretch at 1300–1350 cm⁻¹ and a symmetric stretch at 1120–1160 cm⁻¹ [1].
The Causality: This vibrational coupling is a fundamental quantum mechanical property of the SO₂ geometry. The presence of both high-frequency bands is an absolute requirement for sulfone identification, making IR a highly reliable structural probe.
Nuclear Magnetic Resonance (NMR): Electronic Deshielding
In NMR spectroscopy, the chemical shift of protons and carbons adjacent to the sulfur atom (α-position) is dictated by the local electron density. The SO₂ group in a sulfone possesses two highly electronegative oxygen atoms, exerting a much stronger inductive electron-withdrawing effect than the single oxygen of a sulfoxide.
The Causality: This intense electron withdrawal strips electron density away from the adjacent α-protons and α-carbons, reducing their magnetic shielding. Consequently, the NMR signals for sulfones are shifted significantly further downfield (higher ppm) compared to their sulfoxide counterparts. This deshielding effect is consistently observed across both ¹H and ¹³C NMR spectra[2].
Mass Spectrometry (LC-MS/MS): Gas-Phase Fragmentation
While a simple mass difference (+16 Da for sulfoxide, +32 Da for sulfone relative to the parent sulfide) is the first indicator, isobaric interferences in complex API matrices necessitate tandem mass spectrometry (MS/MS).
The Causality: When subjected to collision-induced dissociation (CID), alkyl sulfoxides possessing a β-hydrogen atom undergo a highly specific gas-phase reaction known as a McLafferty-type rearrangement[3]. The sulfoxide oxygen abstracts the β-hydrogen, leading to the concerted elimination of an alkene and the formation of a sulfenic acid fragment. Sulfones, lacking this specific stereoelectronic arrangement, do not undergo this rearrangement, instead favoring the loss of SO₂ or simple homolytic cleavages.
Comparative Data Summary
The following table summarizes the quantitative analytical benchmarks used to distinguish the three oxidation states of a generic sulfur-containing API intermediate.
To ensure data integrity, every analytical workflow must be designed as a self-validating system. The following protocols incorporate internal checks to prevent false identifications.
Protocol A: ATR-FTIR Spectroscopy (Solid-State)
Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent hygroscopic water absorption from obscuring the 1030 cm⁻¹ sulfoxide band.
Background Validation: Collect a background scan of the empty diamond ATR crystal. Self-Validation: Ensure the baseline is completely flat between 1000–1400 cm⁻¹ to rule out cross-contamination.
Sample Application: Apply 2–5 mg of the isolated solid impurity directly onto the crystal and apply uniform pressure using the anvil.
Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).
Spectral Interrogation:
Search for a single peak at 1030–1070 cm⁻¹ (Sulfoxide).
Search for a coupled pair of peaks at 1300–1350 cm⁻¹ and 1120–1160 cm⁻¹ (Sulfone).
Self-Validation: If identifying a sulfone, the simultaneous presence of both the asymmetric and symmetric bands validates the SO₂ group. A single band in this region is insufficient and may indicate an artifact.
Protocol B: High-Resolution NMR (¹H and ¹³C)
Sample Preparation: Dissolve 10 mg of the impurity in 0.6 mL of anhydrous DMSO-d₆.
Internal Spiking (Self-Validation): Spike the NMR tube with 1 mg of the highly pure, unoxidized parent sulfide. Self-Validation: This internal standard allows you to measure the exact relative downfield shift (Δppm) of the α-protons, eliminating errors caused by concentration-dependent or pH-dependent chemical shift drift.
Acquisition: Acquire standard ¹H (400 MHz or higher) and ¹³C spectra.
Analysis: Calculate the Δppm between the spiked sulfide α-protons and the impurity α-protons. A shift of ~0.5–1.0 ppm indicates a sulfoxide, while a shift of >1.0 ppm confirms the stronger deshielding effect of a sulfone.
Protocol C: LC-MS/MS Fragmentation Analysis
Chromatography: Inject the sample onto a C18 Reverse-Phase column using a gradient of Water/Acetonitrile (0.1% Formic Acid). Self-Validation: Monitor the elution order. Sulfoxides are highly polar and will elute first, followed by sulfones, and finally the parent sulfide.
Ionization & MS1: Utilize Electrospray Ionization (ESI) in positive mode. Identify the precursor ions at [M+16+H]⁺ and [M+32+H]⁺.
CID Fragmentation (MS/MS): Isolate the target precursor ion and apply Collision-Induced Dissociation (CID) at normalized collision energies (e.g., 20-40 eV).
Pathway Analysis:
Self-Validation: For the +16 Da mass, actively search for the McLafferty rearrangement product (loss of the corresponding alkene)[3]. The presence of this specific fragment serves as an internal structural confirmation for sulfoxides.
Analytical Decision Tree
The following workflow illustrates the logical progression for identifying an unknown oxidized sulfide impurity.
Workflow for distinguishing sulfoxide and sulfone impurities using orthogonal analytical techniques.
References
[2] 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Science Publishing. 2
A systematic investigation on the impact of the level of oxidation at sulfur and the configuration of R/S-sulfoxide on the solid structure. RSC Publishing. Link
[1] Assessment of the Oxidative Desulfurization of Middle Distillate Surrogate Fuels with Spectroscopic Techniques. PMC (NIH). 1
[3] Structural confirmation of sulconazole sulfoxide as the primary degradation product of sulconazole nitrate. PubMed (NIH). 3
[1] Executive Summary & Immediate Directives 2-(2-Aminoethanesulfinyl)-2-methylpropane (CAS: 1152437-09-8) is a functionalized organic intermediate containing both a basic primary amine and a polar sulfoxide moiety. Impr...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Immediate Directives
2-(2-Aminoethanesulfinyl)-2-methylpropane (CAS: 1152437-09-8) is a functionalized organic intermediate containing both a basic primary amine and a polar sulfoxide moiety. Improper disposal poses risks of uncontrolled exothermic neutralization (with acids) and accelerated dermal absorption of co-contaminants (due to the sulfoxide group).
Segregation: STRICTLY SEGREGATE from strong acids, acyl halides, and strong oxidizers.[1]
Waste Code (USA/RCRA): Classify as Non-Halogenated Organic (D001 if flammable, otherwise non-regulated organic waste unless characteristic corrosivity D002 applies).[1]
Chemical Profile & Hazard Analysis
To manage disposal safely, one must understand the functional reactivity of the molecule.[1] This compound is not a passive waste; it is a reactive chemical species.
Feature
Chemical Moiety
Disposal Implication
Basicity
Primary Amine ()
Incompatible with Acids. Mixing with acid waste streams will generate heat and potentially toxic fumes.
Solvation
Sulfoxide ()
Permeation Hazard. Like DMSO, this moiety can carry dissolved toxins through standard nitrile gloves.[1] It also reacts violently with acyl chlorides.
Physical State
tert-Butyl Group
Increases lipophilicity. Likely a low-melting solid or viscous liquid at room temperature.
Critical Safety Warning:
Due to the sulfoxide group, standard nitrile gloves may offer insufficient protection for prolonged contact.[1] Use double-gloving (Laminate/PE inner, Nitrile outer) or Butyl rubber gloves during waste transfer.[1]
Pre-Disposal Stabilization & Packaging
Before the waste leaves your bench, it must be stabilized.[1]
A. Container Selection
Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.
Avoid: Polystyrene or low-grade plastics which may be solvated by the sulfoxide functionality.
Headspace: Leave minimum 10% headspace in containers to allow for thermal expansion.
B. Chemical Segregation (The "Kill Rule")
Never commingle this waste with the following streams:
Strong Oxidizers (Peroxides, Permanganates): Risk of oxidizing the sulfoxide to a sulfone (exothermic) or oxidizing the amine.
Disposal Workflow (Decision Logic)
The following logic gate ensures the material ends up in the correct waste stream without endangering EHS personnel.
Figure 1: Decision logic for segregating amino-sulfoxide waste streams.
Regulatory Classification (RCRA Guidelines)
While this specific compound is not typically "Listed" (P or U list) by name under US EPA regulations, it is regulated by Characteristic hazards.[1]
Parameter
Classification
RCRA Code
Action
Ignitability
If Flash Point < 60°C
D001
Treat as Flammable Liquid.
Corrosivity
If pH ≥ 12.5 (Aqueous)
D002
Treat as Corrosive Base.
Toxicity
Unknown
None
Precautionary Principle: Treat as toxic organic waste.
Labeling Requirement:
Your waste tag must explicitly state:
"Contains: 2-(2-Aminoethanesulfinyl)-2-methylpropane. Hazard: Irritant, Basic Organic.[1] DO NOT MIX WITH ACIDS."
Emergency Response Procedures
In the event of a spill during transport to the waste accumulation area:
Evacuate & Ventilate: Amines can have strong odors; ventilate to prevent false alarms of "gas leaks."
PPE Upgrade: Don Silver Shield/Laminate gloves or heavy Butyl rubber. Standard nitrile is insufficient for spill cleanup of sulfoxides.
Neutralization (Spill):
Absorb with an inert clay-based absorbent (Vermiculite or Bentonite).
Do not use paper towels (combustible) if the substance is neat/concentrated.
Place absorbed material into a wide-mouth jar and label as "Debris contaminated with Basic Organic Sulfoxide."
Decontamination: Wash the surface with a dilute soap solution. Avoid using bleach (hypochlorite), as it may react with the amine to form chloramines.[1]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.
PubChem. (n.d.). Compound Summary for Amines and Sulfoxides (General Reactivity). National Library of Medicine.
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.
Handling 2-(2-Aminoethanesulfinyl)-2-methylpropane requires a safety protocol that transcends generic "lab safety" advice. This molecule presents a dual-threat profile derived from its functional moieties: the primary amine (caustic/irritant) and the sulfinyl group (skin permeation enhancer).[1][2]
As a Senior Scientist, I advise treating this compound not just as a standard organic intermediate, but as a "Trojan Horse" vector . The sulfoxide moiety can facilitate the transmembrane transport of the amine—and any other solvated contaminants—directly into the bloodstream, bypassing the skin's stratum corneum barrier.
The following PPE standards are non-negotiable for handling this compound. Standard "exam-grade" nitrile gloves are insufficient for prolonged contact due to the permeation characteristics of sulfoxides.[2]
Hand Protection Strategy
Routine Handling (Solids/Trace Liquid): Double-gloving is mandatory.[2]
Outer Layer: 5-8 mil Extended Cuff Nitrile (High-Dexterity).[2]
Rationale: The outer layer takes the mechanical stress; the inner layer is the final biological barrier.
Bulk Transfer / Spill Cleanup:
Required:Laminated Film (e.g., Silver Shield / 4H) or Butyl Rubber .[2]
Why: Sulfoxides can degrade nitrile breakthrough times significantly.[2] Laminated film offers >480 min breakthrough protection against broad-spectrum amines and sulfoxides.[2]
Eye & Face Defense[3][4]
Standard: Chemical Splash Goggles (Indirect Vent).
Prohibited: Safety glasses with side shields.[2][3] (Vapors/mists from amines can bypass side shields and irritate the lacrimal glands).[2]
High Volume (>500mL): Polycarbonate Face Shield + Goggles.[2]
Respiratory & Body
Engineering Control: All handling must occur inside a certified Chemical Fume Hood.[2]
Respiratory (If Hood Unavailable/Spill): Full-face respirator with OV/AG (Organic Vapor / Acid Gas) cartridges.[2] The "Acid Gas" component is critical to neutralize the alkaline amine vapors.
Body: Lab coat (Nomex/Flame Resistant preferred due to organic synthesis context) + Chemical Resistant Apron for bulk pouring.[2]
Operational Workflow & Logic
The following diagram outlines the decision logic for safe handling. This is a self-validating system: if a condition (like Hood Airflow) fails, the workflow forces a stop.[2]
Figure 1: Operational Logic Flow for Handling Amino-Sulfoxides. Note the critical checkpoint at Engineering Controls.
Detailed Handling Protocol
Step 1: Preparation & Weighing
The Static Problem: Amino-sulfoxides can be hygroscopic or sticky. Use an antistatic gun if weighing solids to prevent powder dispersal.[2]
Vessel Selection: Use glass or stainless steel.[2] Avoid polycarbonate, which may craze upon prolonged contact with amines.[2]
Step 2: Solubilization & Reaction
Exotherm Warning: When dissolving this compound in acidic media, expect a mild exotherm due to protonation of the amine.
Thermal Limit: Do not heat above 100°C without rigorous thermal analysis (DSC). Sulfoxides can undergo Pummerer rearrangement or elimination reactions at high heat, releasing toxic volatiles.[2]
Step 3: Decontamination (The "Quench")
Do not use bleach. Bleach (Hypochlorite) can oxidize the sulfoxide to a sulfone (exothermic) or react with the amine to form chloramines (toxic gas).
Correct Decon Agent: Use a dilute, weak acid solution (e.g., 5% Citric Acid or Acetic Acid) to protonate the amine, rendering it water-soluble and non-volatile, followed by soap and water.[2]
Do not use cellulose/paper towels (fire risk with some oxidizers, though low here).[2]
Disposal
Segregate as Organic Base .
Do not mix with Oxidizers (Nitric Acid, Peroxides) to prevent violent oxidation.[2]
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
PubChem. (n.d.). Compound Summary: Sulfoxides and Amines Functional Group Characteristics. National Library of Medicine.[2] [Link]
Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.[2] [Link][2]
Forsberg, K., & Mansdorf, S. Z. (2007). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.[2] (Referenced for permeation data of sulfoxides/amines).